molecular formula C15H23NO B1637165 4-[2-(4-Ethoxyphenyl)ethyl]piperidine

4-[2-(4-Ethoxyphenyl)ethyl]piperidine

Cat. No.: B1637165
M. Wt: 233.35 g/mol
InChI Key: RHAXRQPWFIDGAB-UHFFFAOYSA-N
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Description

4-[2-(4-Ethoxyphenyl)ethyl]piperidine is a useful research compound. Its molecular formula is C15H23NO and its molecular weight is 233.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

4-[2-(4-ethoxyphenyl)ethyl]piperidine

InChI

InChI=1S/C15H23NO/c1-2-17-15-7-5-13(6-8-15)3-4-14-9-11-16-12-10-14/h5-8,14,16H,2-4,9-12H2,1H3

InChI Key

RHAXRQPWFIDGAB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CCC2CCNCC2

Canonical SMILES

CCOC1=CC=C(C=C1)CCC2CCNCC2

Origin of Product

United States

Foundational & Exploratory

4-[2-(4-Ethoxyphenyl)ethyl]piperidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of 4-[2-(4-Ethoxyphenyl)ethyl]piperidine , a specialized heterocyclic building block.[1][2][3]

Executive Summary

This compound (CAS: 1049722-82-8 as HCl salt) is a functionalized piperidine derivative characterized by a 4-substituted ethyl-linked phenyl ether.[1][2][3] It serves as a critical pharmacophore scaffold in medicinal chemistry, particularly for G-Protein Coupled Receptor (GPCR) ligands (e.g., Dopamine, Serotonin), and as a mesogenic core in the design of liquid crystalline materials.[2] Its structure balances basicity, lipophilicity, and conformational flexibility, making it an ideal probe for exploring hydrophobic pockets in biological targets.

Chemical Structure & Molecular Dynamics

Identity & Nomenclature
  • IUPAC Name: this compound[1][2][3]

  • Common Name: 4-(4-Ethoxyphenethyl)piperidine[1][2][3]

  • CAS Number: 1049722-82-8 (Hydrochloride)[1][2][3]

  • Molecular Formula:

    
     (Free Base)[1][2][3]
    
  • SMILES: CCOC1=CC=CC=C1CCC2CCNCC2

Pharmacophore Analysis

The molecule is composed of three distinct functional domains that dictate its reactivity and binding potential:[2]

  • Piperidine Head Group: A secondary amine (

    
    ) that is protonated at physiological pH, providing a positive charge for ionic anchoring (e.g., to Aspartate residues in GPCRs).[2]
    
  • Ethyl Linker: A flexible two-carbon chain that acts as a "spacer," allowing the aromatic tail to penetrate deep hydrophobic cavities while the amine remains solvated or anchored.[2][3]

  • 4-Ethoxyphenyl Tail: A lipophilic aromatic moiety.[1][2][3] The ethoxy group at the para position functions as a hydrogen bond acceptor and increases the overall LogP, enhancing blood-brain barrier (BBB) permeability.[1][2][3]

Structural Visualization (DOT)

Pharmacophore cluster_binding Target Interaction Potential Piperidine Piperidine Ring (Cationic Anchor) Linker Ethyl Linker (Flexible Spacer) Piperidine->Linker C4 Attachment Phenyl Phenyl Ring (π-Stacking) Linker->Phenyl C4' Attachment Ethoxy Ethoxy Group (H-Bond Acceptor) Phenyl->Ethoxy Para-Substitution Interaction1 Ionic Bond (Asp) Interaction1->Piperidine Charge-Charge Interaction2 Hydrophobic Pocket Interaction2->Phenyl Van der Waals

Figure 1: Pharmacophore segmentation and theoretical binding interactions.

Physicochemical Properties

The following data summarizes the calculated and observed properties critical for formulation and assay development.

PropertyValue / DescriptionContext
Molecular Weight 233.35 g/mol (Free Base)269.81 g/mol (HCl Salt)Low MW facilitates good oral bioavailability (Lipinski compliant).[1][2][3]
LogP (Calculated) 3.4 ± 0.3Highly lipophilic; suggests good membrane permeability.[1][2][3]
pKa (Base) 10.2 - 10.8Predominantly ionized at pH 7.[1][2][3]4.
H-Bond Donors 1 (NH)Secondary amine.[1][2][3]
H-Bond Acceptors 2 (N, O)Ether oxygen and amine nitrogen.[1][2][3]
Rotatable Bonds 5High flexibility (Ethyl linker + Ethoxy group).[1][2][3]
Boiling Point ~360°C (Predicted at 760 mmHg)High boiling liquid/low melting solid as free base.[1][2][3]
Solubility Water: Low (Free Base), High (HCl salt)DMSO: >10 mg/mLSalt formation is required for aqueous stock solutions.[1][2]

Synthesis & Manufacturing

The synthesis of this compound typically follows a convergent route involving the coupling of a piperidine precursor with a phenethyl fragment.[1][2][3] The most robust laboratory-scale method involves a Wittig Reaction followed by hydrogenation.[1][2][3]

Synthetic Protocol (Wittig Route)

Step 1: Wittig Olefination

  • Reagents: N-Boc-4-piperidone, (4-ethoxybenzyl)triphenylphosphonium bromide, Potassium tert-butoxide (KOtBu).[1][2][3]

  • Solvent: THF (anhydrous).[1][2][3]

  • Mechanism: Formation of the ylide generates an alkene linkage between the piperidine and the phenyl ring.[2]

  • Self-Validating Check: The disappearance of the ketone carbonyl peak (1715 cm⁻¹) in IR and the appearance of alkene protons in NMR.

Step 2: Hydrogenation

  • Reagents:

    
     (gas, 1 atm), Pd/C (10%).
    
  • Solvent: Methanol or Ethanol.[1][2][3]

  • Mechanism: Reduction of the exocyclic double bond to a single bond (ethyl linker).[1][2][3]

  • Self-Validating Check: Loss of alkene signals in

    
     NMR; mass shift of +2 Da.
    

Step 3: Deprotection (Boc Removal) [1][2][3]

  • Reagents: TFA/DCM or HCl/Dioxane.[1][2][3]

  • Outcome: Yields the final secondary amine salt.[2][3]

Synthesis Workflow Diagram

Synthesis Piperidone N-Boc-4-Piperidone Alkene Intermediate Alkene (C=C Linker) Piperidone->Alkene Wittig Rxn (KOtBu, THF) Phosphonium (4-Ethoxybenzyl)PPh3Br Phosphonium->Alkene Saturated Protected Saturated Intermediate Alkene->Saturated H2, Pd/C (Reduction) Final This compound (HCl Salt) Saturated->Final HCl/Dioxane (Deprotection)

Figure 2: Step-wise synthetic pathway from commercial precursors.[1][2][3][4]

Applications

Medicinal Chemistry (GPCR Ligands)

This scaffold is a structural analog of several bioactive compounds. The 4-substituted piperidine core is a "privileged structure" in drug discovery.[1][2][3]

  • Serotonin (5-HT) Receptors: The ethyl-phenyl tail mimics the tryptamine side chain, allowing binding to 5-HT2A/2C receptors.[1][2][3]

  • Sigma Receptors: The lipophilic tail and basic nitrogen are classic requirements for Sigma-1 receptor affinity, investigated for neuroprotective effects.[2][3]

  • Opioids: Structurally related to the "reversed" fentanyl scaffold (though fentanyl is an N-phenethyl-4-anilidopiperidine, this molecule is a 4-phenethylpiperidine).[1][2][3]

Material Science (Liquid Crystals)

The rigid phenyl ring coupled with the flexible ethyl linker and the polarizable ethoxy tail makes this molecule a suitable mesogenic core .[2][3]

  • Use: It can be derivatized at the nitrogen (e.g., N-alkylation or N-acylation) to create rod-like molecules that exhibit nematic or smectic liquid crystalline phases.[1][2][3]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1][2]

  • Handling:

    • Wear nitrile gloves and safety glasses.[2][3]

    • Handle the free base under nitrogen to prevent oxidation or carbonate formation.[2][3]

    • The HCl salt is hygroscopic; store in a desiccator.[2][3]

  • First Aid:

    • Eye Contact: Rinse immediately with water for 15 minutes.[1][2][3][5]

    • Inhalation: Move to fresh air; the free base may have a characteristic amine odor.[2][3]

References

  • PubChem. (n.d.).[1][2][3][6] this compound hydrochloride (Compound Summary). National Library of Medicine.[2][3] Retrieved from [Link]

  • Janssen, P. A. J. (1960).[2][3] Synthetic Analgesics: Diphenylpropylamines.[1][2][3] Pergamon Press.[1][2][3] (Foundational text on 4-substituted piperidine synthesis).

  • Organic Chemistry Portal. (2024).[1][2][3] Synthesis of Piperidines.[2][3][7][8][9] Retrieved from [Link]

Sources

Structural and Pharmacological Divergence: C4-Arylethyl vs. N-Diphenylpropyl Piperidines

[1][2]

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry.[2][3][4] The distinction between This compound (Compound A) and Fenpiprane (Compound B) illustrates a fundamental "scaffold hop" that alters the therapeutic landscape from serotonergic/sigma-receptor modulation to anticholinergic/antispasmodic activity.[1][2]

  • Compound A (C4-Substituted): Represents a 4-(2-arylethyl)piperidine scaffold.[1][2] The lipophilic ethoxyphenyl tail is attached to the Carbon-4 position.[1][2] This motif is characteristic of NMDA NR2B antagonists , Sigma-1 receptor ligands , and 5-HT2A antagonists .[1][2]

  • Compound B (N-Substituted): Fenpiprane is a 1-(3,3-diphenylpropyl)-4-phenylpiperidine .[1][2] The bulky lipophilic diphenylpropyl group is attached to the Nitrogen (N1).[2] This motif is characteristic of muscarinic antagonists and calcium channel blockers used in functional GI disorders.[2]

Structural Chemistry & Molecular Topology[1][2]

The primary differentiator is the vector of lipophilicity relative to the basic nitrogen.[2]

Comparative Structural Analysis[1][2]
FeatureThis compoundFenpiprane
Core Scaffold Piperidine (Secondary Amine*)4-Phenylpiperidine (Tertiary Amine)
Lipophilic Tail 4-Ethoxyphenethyl3,3-Diphenylpropyl
Attachment Point Carbon-4 (C4) Nitrogen-1 (N1)
Electronic State H-bond acceptor (Ethoxy)Hydrophobic bulk (Diphenyl)
Stereochemistry Achiral (flexible tail)Achiral (symmetric phenyls)
Pharmacophore Class Monoamine modulator / Sigma ligandAnticholinergic / Spasmolytic

*Note: Compound A is often used as a secondary amine building block (intermediate) or capped with small alkyl groups in active drugs.[1]

Visualization of Structural Divergence[2]

The following diagram illustrates the connectivity differences that dictate receptor binding pockets.

StructuralDivergencecluster_ACompound A: this compoundcluster_BCompound B: FenpipranePiperidineCorePiperidine Core(Basic Amine)Tail_A4-Ethoxyphenethyl Tail(C-Linked)PiperidineCore->Tail_AAttached at C4C4_Phenyl4-Phenyl Group(C-Linked)PiperidineCore->C4_PhenylAttached at C4Tail_B3,3-Diphenylpropyl Tail(N-Linked)Tail_B->PiperidineCoreAttached at N1

Figure 1: Connectivity map showing the C4-linkage of the ethoxy-tail in Compound A versus the N-linkage of the diphenyl-tail in Fenpiprane.[1][2]

Pharmacological Profiles[2][3][5][6]

Fenpiprane: The Anticholinergic/Antispasmodic Profile

Fenpiprane functions primarily as a muscarinic acetylcholine receptor antagonist and a non-selective calcium channel blocker .[2]

  • Mechanism: The bulky 3,3-diphenylpropyl group on the nitrogen mimics the spatial arrangement of acetylcholine but blocks the receptor pore due to steric hindrance.[2] This prevents smooth muscle contraction in the GI tract.[2][5]

  • Therapeutic Use: Management of functional gastrointestinal disorders (e.g., IBS, spasms).[2]

  • Key Interaction: The protonated nitrogen forms an ionic bond with Aspartate residues in the receptor, while the diphenyl group engages in hydrophobic pockets.[2]

This compound: The Monoaminergic Profile

This structure is a "privileged scaffold" often found in Sigma-1 receptor ligands and NMDA NR2B antagonists (e.g., related to Ifenprodil or Eliprodil analogs).[1][2]

  • Mechanism: The 4-(2-arylethyl) substitution places the aromatic ring at a specific distance (approx. 5-6 Å) from the basic nitrogen.[1][2] This distance is critical for pi-stacking interactions in the Sigma-1 chaperone protein or the NR2B subunit of the NMDA receptor.[1][2]

  • The Ethoxy Group: The 4-ethoxy substituent acts as a hydrogen bond acceptor, often increasing affinity for 5-HT (serotonin) receptors compared to a naked phenyl ring.[1][2]

  • Research Context: Often studied in the context of neuroprotection, antipsychotics (5-HT2A antagonism), or hERG channel blockade (as an off-target liability).[1][2]

Synthetic Methodologies

The synthesis of these two compounds requires fundamentally different bond-forming strategies.[1][2]

Synthesis of Fenpiprane (Reductive Amination)

Fenpiprane is synthesized by coupling a secondary amine (4-phenylpiperidine) with a bulky aldehyde or halide.[1]

Protocol 1: Reductive Alkylation of 4-Phenylpiperidine

  • Reagents: 4-Phenylpiperidine, 3,3-Diphenylpropanal (or 3,3-diphenylpropyl bromide), Sodium Triacetoxyborohydride (STAB).[1][2]

  • Solvent: Dichloroethane (DCE) or Methanol.[2]

  • Procedure:

    • Dissolve 4-phenylpiperidine (1.0 eq) and 3,3-diphenylpropanal (1.1 eq) in DCE.

    • Add STAB (1.5 eq) portion-wise at 0°C.

    • Stir at room temperature for 12 hours.

    • Quench with saturated NaHCO3.[2]

    • Extract with DCM, dry over MgSO4, and concentrate.[2]

  • Purification: Recrystallization from Ethanol/HCl to yield Fenpiprane HCl.[2]

Synthesis of this compound

This requires constructing the C-C bond at the 4-position, typically via pyridine reduction or Wittig chemistry.[1][2]

Protocol 2: Pyridinium Salt Reduction Strategy

  • Step A (Condensation): Reaction of 4-methylpyridine with 4-ethoxybenzaldehyde in acetic anhydride to form the styrene derivative.[1][2]

  • Step B (Hydrogenation): Catalytic hydrogenation (Pd/C, H2, 50 psi) of the pyridine ring and the alkene simultaneously.

    • Note: This reduces the pyridine to a piperidine and saturates the linker.[2]

  • Alternative (Heck Coupling):

    • React 4-vinylpiperidine (N-protected) with 1-bromo-4-ethoxybenzene using Pd(OAc)2/PPh3.[1][2]

    • Hydrogenate the resulting alkene.[2]

Synthetic Pathway Diagram[2]

SynthesisPathwayscluster_FenFenpiprane Synthesis (N-Alkylation)cluster_EthoxyThis compound Synthesis (C-C Bond Formation)Start_Fen4-PhenylpiperidineProduct_FenFenpipraneStart_Fen->Product_FenK2CO3, DMF, 80°C(SN2 Reaction)Reagent_Fen3,3-Diphenylpropyl bromideReagent_Fen->Product_FenStart_Eth4-MethylpyridineInter_EthStyryl-Pyridine IntermediateStart_Eth->Inter_EthAc2O, Reflux(Condensation)Reagent_Eth4-EthoxybenzaldehydeReagent_Eth->Inter_EthProduct_EthThis compoundInter_Eth->Product_EthH2, Pd/C(Global Reduction)

Figure 2: Synthetic divergence showing N-alkylation for Fenpiprane versus Pyridine condensation/reduction for the Ethoxy derivative.

Analytical Differentiation

For researchers validating these compounds, the following analytical signatures are definitive.

ParameterThis compoundFenpiprane
Molecular Weight ~233.35 g/mol (Free base)279.42 g/mol (Free base)
1H NMR (Aromatic) AA'BB' system (4 protons, para-substituted)Multiplet (15 protons, 3 phenyl rings)
1H NMR (Aliphatic) Triplet at ~4.0 ppm (-OCH2-)No ethoxy triplet.[1][2] Complex propyl region.[2][5]
Mass Spec (ESI+) m/z ~234 [M+H]+m/z ~280 [M+H]+
LogP (Predicted) ~2.5 - 3.0~4.8 (Highly Lipophilic)
Critical Quality Attribute (CQA)

When sourcing This compound , a common impurity is the pyridine analog (incomplete reduction).[1][2] This can be detected by the presence of aromatic protons in the 8.0-8.5 ppm region of the NMR spectrum.[2]

For Fenpiprane , the primary impurity is 4-phenylpiperidine (unreacted starting material), detectable by LC-MS.[1][2]

References

  • Fenpiprane Pharmacology

    • Title: Fenpiprane (PubChem Compound Summary)[1]

    • Source: National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for CID 197785.

    • URL:[Link][1]

  • Piperidine Scaffold Analysis

    • Title: 4-Substituted and 1,4-Disubstituted Piperidines (Synthesis and Properties)
    • Source: ResearchGate / MDPI (Review of Piperidine Derivatives)[1]

    • URL:[Link][1]

  • Chemical Structure Validation

    • Title: 4-(2-Ethoxyphenyl)piperidine derivatives and related structures[1][2][6][7][8]

    • Source: PubChem CID 20364487 (Structural Analog Reference)[1]

    • URL:[Link][1][7]

  • Synthetic Methodology (Reductive Amination)

    • Title: Reductive Amination Strategies for Piperidine Precursors[1]

    • Source: Organic Chemistry Portal / BenchChem[1][2]

    • URL:[Link]

Pharmacophore properties of p-ethoxy phenethyl piperidine scaffolds

The -Ethoxy Phenethyl Piperidine Scaffold: Pharmacophoric Versatility in GPCR Ligand Design

Executive Summary

The


-ethoxy phenethyl piperidine


Pharmacophore Architecture & Properties

The scaffold consists of a piperidine ring nitrogen-linked to a phenethyl group, which bears an ethoxy substituent at the para position. This architecture confers three distinct pharmacophoric advantages:

Electronic & Steric Modulation
  • Electronic Effect: The ethoxy group is a strong electron-donating group (EDG) via resonance, increasing the electron density of the phenyl ring. This enhances

    
    -
    
    
    stacking interactions with aromatic residues (e.g., Trp, Phe) in receptor binding pockets (e.g., the "aromatic cage" of the
    
    
    -opioid receptor).
  • Steric Extension: The ethyl tail of the ethoxy group extends the pharmacophore by approximately 2.5 Å beyond the phenyl ring. This extension allows the molecule to probe secondary hydrophobic sub-pockets that are inaccessible to smaller substituents like methoxy or fluoro groups.

Physicochemical Profile
PropertyEffect of

-Ethoxy Substitution
Impact on Drug Design
Lipophilicity (cLogP) Increases by ~0.5–0.8 unitsEnhances CNS penetration (BBB permeability).
H-Bonding Adds 1 H-bond acceptor (ether oxygen)Facilitates anchoring to polar residues (e.g., His, Lys).
Metabolic Liability High (O-dealkylation site)Prone to CYP2D6/3A4 metabolism (see Section 4).
hERG Inhibition Potential increaseIncreased lipophilicity correlates with higher hERG blockade risk.

Therapeutic Applications & SAR

Opioid Analgesics (4-Anilidopiperidines)

In the context of fentanyl analogs, the N-phenethyl group is the "address" moiety that directs the "message" (the 4-anilido fragment) to the orthosteric site.

  • Potency Modulation: While the unsubstituted phenethyl group (as in Fentanyl) is optimal for balanced potency, the

    
    -ethoxy  modification is often explored to increase duration of action due to lipophilic depot effects.
    
  • Parallel in Benzimidazoles: The critical nature of this pharmacophore is best exemplified in the nitazene class (e.g., Etonitazene), where the

    
    -ethoxybenzyl moiety is essential for nanomolar potency, driving a 1000x potency increase over morphine.[1]
    
Sigma-1 ( ) Receptor Ligands

The


  • Mechanism: The basic piperidine nitrogen forms an electrostatic interaction with Asp126, while the

    
    -ethoxy phenethyl group occupies the primary hydrophobic pocket.
    
  • Selectivity: The bulk of the ethoxy group often improves selectivity against the

    
     receptor and the NMDA receptor compared to smaller analogs.
    

Experimental Protocols

Synthesis of N-( -Ethoxy-Phenethyl)-4-Piperidone

Objective: To synthesize the core scaffold intermediate via N-alkylation.

Reagents:

  • 4-Piperidone monohydrate hydrochloride (1.0 eq)

  • 1-(2-Bromoethyl)-4-ethoxybenzene (1.1 eq)

  • Potassium Carbonate (

    
    , 3.0 eq)
    
  • Acetonitrile (ACN, anhydrous)

Protocol:

  • Preparation: Dissolve 4-piperidone HCl (1.54 g, 10 mmol) in 50 mL anhydrous ACN.

  • Base Addition: Add finely ground

    
     (4.14 g, 30 mmol) and stir at room temperature for 15 minutes to liberate the free base.
    
  • Alkylation: Add 1-(2-bromoethyl)-4-ethoxybenzene (2.52 g, 11 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    C) for 12–16 hours under nitrogen atmosphere. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).
    
  • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Redissolve residue in EtOAc, wash with water and brine. Dry over

    
    . Purify via flash column chromatography (Silica gel, 0-10% MeOH/DCM gradient).
    

Yield: Typically 75–85% as a pale yellow oil.

In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: To assess the susceptibility of the

Protocol:

  • Incubation: Incubate test compound (1

    
    M) with human liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 
    
    
    C.
  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS. Monitor for the loss of parent (

    
    ) and appearance of the phenol metabolite (
    
    
    , loss of ethylene).

Visualizations

Synthesis & Metabolic Pathway

The following diagram illustrates the synthesis of the scaffold and its primary metabolic fate (O-dealkylation).

Gcluster_0Reagentscluster_1Scaffold Synthesiscluster_2Metabolism (CYP2D6)Piperidone4-Piperidone(Core)ScaffoldN-(p-Ethoxy-Phenethyl)Piperidine ScaffoldPiperidone->ScaffoldK2CO3, ACNReflux, 16hBromidep-Ethoxy-PhenethylBromideBromide->ScaffoldMetabolitePhenol Metabolite(Active/Inactive)Scaffold->MetaboliteO-Dealkylation(CYP450)

Caption: Synthetic route via N-alkylation and subsequent oxidative metabolism (O-dealkylation).

Pharmacophore Interaction Map

This diagram details how the scaffold interacts with a theoretical GPCR binding pocket (e.g., MOR or

PharmacophoreAspAspartate (Anionic Site)TrpTryptophan (Aromatic Cage)HisHistidine (H-Bond Donor)HydroPocketHydrophobic PocketPiperidineNPiperidine Nitrogen(Protonated)PiperidineN->AspIonic BondPhenylRingPhenethyl Phenyl RingPhenylRing->TrpPi-Pi StackingEthoxyOEthoxy OxygenEthoxyO->HisH-Bond AcceptorEthylTailEthyl TailEthylTail->HydroPocketVan der Waals

Caption: Molecular interactions between the p-ethoxy phenethyl piperidine scaffold and receptor residues.

References

  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry.

  • Ujváry, I., et al. (2021). Etonitazene, isotonitazene, and other benzimidazole opioids: A review of the pharmacology and toxicology. Drug Testing and Analysis.

  • Prezzavento, O., et al. (2017). Sigma-1 receptor ligands: new insights into the structure-affinity relationship. Future Medicinal Chemistry.

  • Beckett, A. H., & Casy, A. F. (1954). Synthetic Analgesics: Stereochemical Considerations. Journal of Pharmacy and Pharmacology.

A Technical Guide to 4-Substituted Piperidine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its structural and physicochemical properties make it a "privileged scaffold," frequently incorporated into the design of novel therapeutics.[1][2] This guide provides an in-depth analysis of 4-substituted piperidine derivatives, a subclass that has proven exceptionally fruitful in drug discovery. We will explore the synthetic strategies used to access these molecules, delve into the critical structure-activity relationships (SAR) governed by the C4 substituent, and survey their extensive applications across a spectrum of therapeutic areas. This document is intended for researchers and professionals in the field of drug development, offering both foundational knowledge and field-proven insights into this vital chemical class.

The Piperidine Scaffold: A Privileged Structure in Drug Design

The prevalence of the piperidine motif in over seventy FDA-approved drugs underscores its importance.[3][4] This is not a matter of chance, but a direct consequence of the advantageous properties conferred by this heterocyclic system.

Physicochemical and Pharmacokinetic Advantages

The piperidine ring offers a unique combination of features that enhance a molecule's "drug-likeness":[2]

  • Modulation of Physicochemical Properties: The basic nitrogen atom (pKa ≈ 11.2) is typically protonated at physiological pH. This positive charge enhances water solubility, which is crucial for formulation and distribution in the body. Simultaneously, the saturated hydrocarbon backbone provides lipophilicity, aiding in membrane permeability. The balance between these properties can be fine-tuned through substitution.[1][2]

  • Three-Dimensional Diversity: The piperidine ring adopts a stable chair conformation. This provides a rigid framework that allows for the precise, three-dimensional positioning of substituents, which is critical for optimizing interactions with specific biological targets.[1]

  • Metabolic Stability: The piperidine ring itself is generally robust against metabolic degradation. This inherent stability can lead to improved pharmacokinetic profiles, such as a longer half-life.[1][2]

The Strategic Importance of the 4-Position

Substitution at the C4 position of the piperidine ring is a common and highly effective strategy in drug design. This position allows for the introduction of various functional groups that can project into binding pockets of target proteins without significantly altering the core scaffold's interaction with the target. This modularity is key to optimizing potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies for 4-Substituted Piperidines

The development of efficient and stereoselective methods for synthesizing substituted piperidines is a major focus of contemporary organic chemistry.[5] Several robust strategies are commonly employed.

Key Synthetic Approaches
  • Hydrogenation of Pyridine Precursors: One of the most direct methods is the reduction of a corresponding substituted pyridine. This is often achieved through catalytic hydrogenation using transition metals like palladium, platinum, or rhodium.[1] This method was instrumental in the synthesis of the Alzheimer's drug Donepezil.[1][5]

  • From 4-Piperidones: Commercially available N-protected 4-piperidones are versatile starting materials. They can undergo a wide range of reactions at the C4 carbonyl group, including:

    • Grignard Reactions: Addition of organometallic reagents (e.g., Grignard reagents) to form 4-hydroxy-4-aryl/alkyl-piperidines.[6]

    • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield 4-amino-piperidines.[7]

    • Wittig Reaction: To introduce carbon-carbon double bonds at the 4-position, which can be further functionalized.[8]

  • Modern Cyclization Strategies: Advanced methods like intramolecular radical cyclizations and dearomatization/cyclization reactions provide access to more complex, polysubstituted piperidine structures.[1][9]

Experimental Protocol: Synthesis of a 4-Aryl-4-Hydroxypiperidine

This protocol details a general and reliable method for the synthesis of a 4-aryl-4-hydroxypiperidine, a common core in opioid analgesics, via a Grignard reaction.[6]

Objective: To synthesize 1-benzyl-4-phenylpiperidin-4-ol.

Materials:

  • 1-Benzyl-4-piperidone

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and reflux condenser.

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of Grignard Reagent:

    • In a flame-dried three-neck flask under an inert atmosphere, add magnesium turnings.

    • Add a small volume of anhydrous diethyl ether and a crystal of iodine (to initiate the reaction).

    • In a dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

    • Add the bromobenzene solution dropwise to the magnesium suspension. The reaction is exothermic and should be controlled with an ice bath if necessary.

    • After the addition is complete, stir the mixture at room temperature until the magnesium is consumed, resulting in a dark grey solution of phenylmagnesium bromide.

  • Grignard Reaction:

    • In a separate flask, dissolve 1-benzyl-4-piperidone in anhydrous THF and cool the solution to 0 °C in an ice bath.

    • Add the prepared phenylmagnesium bromide solution dropwise to the piperidone solution.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 1-benzyl-4-phenylpiperidin-4-ol.

  • Characterization:

    • Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Structure-Activity Relationships (SAR) and Conformational Analysis

The biological activity of 4-substituted piperidines is profoundly influenced by the nature of the C4-substituent and its spatial orientation.

Conformational Analysis: The Chair and its Implications

The piperidine ring predominantly exists in a low-energy chair conformation.[10][11] A substituent at the C4 position can occupy one of two orientations:

  • Axial: Perpendicular to the plane of the ring.

  • Equatorial: In the approximate plane of the ring.

Generally, bulkier substituents prefer the equatorial position to minimize steric hindrance with the axial hydrogens at the C2 and C6 positions (1,3-diaxial interactions).[11] The energy difference between these two conformations (the "A-value") quantifies this preference.[11] The specific conformation adopted by a drug molecule is critical as it dictates the three-dimensional arrangement of functional groups presented to the biological target.

Caption: Chair conformational equilibrium of a 4-substituted piperidine.

Case Study: SAR in Opioid Receptor Ligands

The 4-arylpiperidine scaffold is central to many potent opioid analgesics, such as fentanyl and meperidine. SAR studies on these compounds reveal key principles:[12]

  • N-Substituent: The group attached to the piperidine nitrogen is crucial for receptor affinity and agonist/antagonist activity. For instance, in mixed MOR agonist/DOR antagonists, modifying the N-substituent can significantly alter the efficacy profile.[13]

  • C4-Aryl Group: The nature and substitution pattern of the aryl ring at C4 directly influence interactions with the receptor binding pocket.

  • C4-Acyl/Alkyl Group: An acyl or alkyl group at C4, often alongside the aryl group, is critical for potency. For example, the propionanilide group in fentanyl is essential for its high affinity for the mu-opioid receptor.

  • Stereochemistry: When a chiral center is present at C4, the stereochemistry can be critical for activity. For some 4-aryl-4-hydroxypiperidines, the (R)-enantiomer shows higher affinity for opioid receptors.[6]

Therapeutic Applications

The versatility of the 4-substituted piperidine scaffold is evident in the wide range of therapeutic areas where it has found application.[5][14]

Drug Name Brand Name 4-Substituent(s) Therapeutic Class Primary Target(s)
Fentanyl SublimazePhenyl, PropionylaminoOpioid AnalgesicMu-opioid receptor agonist
Haloperidol Haldol4-chlorophenyl, 4-fluorobenzoylpropylAntipsychoticDopamine D2 receptor antagonist
Loperamide ImodiumDiphenyl, Hydroxy, Dimethylamino-carbonylAntidiarrhealMu-opioid receptor agonist (peripherally restricted)
Donepezil AriceptBenzylAlzheimer's DiseaseAcetylcholinesterase inhibitor
Ritalin MethylphenidatePhenyl, MethoxycarbonylADHD TreatmentNorepinephrine and dopamine reuptake inhibitor
Paroxetine Paxil4-fluorophenyl, Methylene-dioxyphenylAntidepressantSelective Serotonin Reuptake Inhibitor (SSRI)

This table provides illustrative examples and is not exhaustive.

These examples highlight the scaffold's ability to serve as a foundation for drugs targeting a diverse array of proteins, including GPCRs, enzymes, and transporters, primarily in the central nervous system but also in other areas like oncology and infectious diseases.[2]

Drug Discovery Workflow & Future Directions

The development of new drugs based on the 4-substituted piperidine scaffold typically follows a structured workflow.

G cluster_0 Design & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development A Target Identification & Validation B Library Design (Virtual Screening) A->B C Synthesis of 4-Substituted Piperidines B->C D In Vitro Screening (Binding & Functional Assays) C->D E Hit-to-Lead Optimization (SAR Studies) D->E E->C Iterative Optimization F ADME/Tox Profiling E->F G In Vivo Efficacy (Animal Models) F->G H IND-Enabling Studies G->H I Clinical Trials H->I

Caption: A typical drug discovery workflow for 4-substituted piperidines.

Future Perspectives

The field continues to evolve, with several key areas of active research:

  • Novel Synthetic Methods: The development of new catalytic and asymmetric methods to access novel and complex substitution patterns on the piperidine ring remains a high priority.[15]

  • Bioisosteric Replacements: Researchers are exploring the replacement of the piperidine ring with other saturated heterocycles to fine-tune properties and explore new chemical space.

  • Expanding Therapeutic Targets: While CNS disorders have been a major focus, the application of this scaffold to other areas, such as antifungal agents that target ergosterol biosynthesis, is a growing trend.[7]

Conclusion

4-substituted piperidine derivatives represent a highly successful and enduring class of molecules in medicinal chemistry. Their favorable physicochemical properties, synthetic tractability, and three-dimensional character have solidified their status as a privileged scaffold. A deep understanding of the synthetic methodologies, conformational analysis, and structure-activity relationships governing these compounds is essential for any scientist or researcher aiming to design the next generation of therapeutics. The continued exploration of this versatile scaffold promises to yield novel drugs with improved efficacy and safety profiles for years to come.

References

  • Łowicki, D., & Przybylski, P. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved February 22, 2026, from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved February 22, 2026, from [Link]

  • Gobec, S., & Pezdirc, M. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Retrieved February 22, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024, February 2). IJNRD. Retrieved February 22, 2026, from [Link]

  • Sun, D., Li, Z., Zhu, H., Wang, R., & Xu, Y. (2016, June 1). Structure-activity relationship study of 4-substituted piperidines at Leu26 moiety of novel p53-hDM2 inhibitors. PubMed. Retrieved February 22, 2026, from [Link]

  • Bersuker, I. B., Dimoglo, A. S., Gorbachov, M. Y., Vlad, P. F., & Pesaro, M. (2002, August 15). Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. PubMed. Retrieved February 22, 2026, from [Link]

  • Swain, C. J., Baker, R., Kneen, C., Moseley, J., Saunders, J., Seward, E. M., Stevenson, G., Beer, M., Stanton, J., & Watling, K. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, ACS Publications. Retrieved February 22, 2026, from [Link]

  • Zaveri, N. T., Jiang, F., Olsen, C., Polgar, W., & Toll, L. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. Retrieved February 22, 2026, from [Link]

  • Kaisar, M., Al-Harrasi, A., & Csuk, R. (2021, November 28). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Retrieved February 22, 2026, from [Link]

  • Franko, J. M., & Ward, S. J. (1963). 4-Substituted Piperidines. IV. The Synthesis of 4-[(2,6-Dioxo-3-phenyl)-3-piperidyl]piperidines. Journal of Medicinal Chemistry, ACS Publications. Retrieved February 22, 2026, from [Link]

  • Structure of the U.S. FDA-approved drugs that contain chiral piperidine... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Belostotskii, A. M., Timofeeva, T., & Struchkov, Y. (1991). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • Mokhtary, M., & Mahooti, K. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Retrieved February 22, 2026, from [Link]

  • Frolov, N., & Vereshchagin, A. (2023, February 1). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • Arulraj, R., & N, S. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved February 22, 2026, from [Link]

  • Zaveri, N. T., Jiang, F., Olsen, C. M., Polgar, W. E., & Toll, L. (2014, January 15). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. Retrieved February 22, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 1). Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • van de Westeringh, C., Van Daele, P., Hermans, B., Van der Eycken, C., Boey, J., & Janssen, P. A. J. (1963). 4-Substituted Piperidines. I. Derivatives of 4-t-Amino-4-piperidinecarboxamides. Journal of Medicinal Chemistry, ACS Publications. Retrieved February 22, 2026, from [Link]

  • Jeyaraman, R., & Ravindran, T. (n.d.). SYNTHESIS AND CONFORMATIONAL STUDIES ON CERTAIN N-NITROSO PIPERIDIN-4-ONE. ResearchGate. Retrieved February 22, 2026, from [Link]

  • Vardanyan, R. (2017, June 14). Piperidine-based drug discovery. University of Arizona. Retrieved February 22, 2026, from [Link]

  • Some FDA‐approved piperazine‐containing drugs. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (n.d.). Tuning the conformational behavior of 4‐methylpiperidine analogues by... ResearchGate. Retrieved February 22, 2026, from [Link]

  • Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. (n.d.). Synfacts. Retrieved February 22, 2026, from [Link]

Sources

Biological activity of ethoxy-substituted phenethyl piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity and SAR Profiling of Ethoxy-Substituted Phenethyl Piperidines

Executive Summary

The structural class of ethoxy-substituted phenethyl piperidines represents a high-potency niche within opioid medicinal chemistry. This category encompasses two distinct pharmacophores: (A) Fentanyl analogues modified at the phenethyl moiety (e.g., para-ethoxyphenethylfentanyl) and (B) 4-alkoxy-4-arylpiperidines , specifically the research compound LS-115509 .

The ethoxy group serves as a critical lipophilic probe. When positioned on the phenethyl ring (Fentanyl scaffold), it enhances hydrophobic interaction with the Mu-Opioid Receptor (MOR) binding pocket, often increasing potency by orders of magnitude compared to unsubstituted controls. When positioned at the piperidine 4-position (LS-115509 scaffold), it mimics the ester function of pethidine but with greater hydrolytic stability, yielding compounds 2–3x more potent than morphine.[1] However, the ethoxy moiety introduces a metabolic liability, serving as a primary site for O-dealkylation by cytochrome P450 enzymes.

Structural Chemistry & SAR Analysis

The biological activity of this class is governed by the precise location of the ethoxy ether.

Class A: N-Phenethyl-4-Anilidopiperidines (Fentanyl Scaffold)
  • Core Structure: N-(1-phenethylpiperidin-4-yl)-N-phenylpropionamide.

  • Ethoxy Substitution: Typically at the para-position of the phenethyl ring.

  • SAR Insight: The phenethyl group fits into a hydrophobic cleft of the MOR. Substitution with a lipophilic, electron-donating group like ethoxy (-OEt) at the para position increases receptor affinity (

    
    ) and analgesic potency (
    
    
    
    ).
    • Potency: para-ethoxyfentanyl > fentanyl > para-hydroxyfentanyl.

    • Mechanism: The ethoxy group extends the van der Waals contact within the receptor's aromatic sub-site, while preventing rapid metabolic inactivation seen with unprotected phenols.

Class B: 4-Alkoxy-4-Arylpiperidines (LS-115509 Scaffold)
  • Core Structure: 4-ethoxy-4-(furan-2-yl)-3-methyl-1-(2-phenylethyl)piperidine.[1][2]

  • SAR Insight: Unlike fentanyl, where the 4-position holds an anilido amide, this class features a direct ether linkage.

    • LS-115509: The 4-ethoxy group is bioisosteric to the propionyloxy group of prodine/pethidine.

    • Stereochemistry: The cis-3-methyl/4-phenyl configuration (analogous to

      
      -prodine) is critical for optimal receptor fit.
      
    • Activity: Exhibits ~2-3x the potency of morphine, with a duration of action limited by N-dealkylation.

Pharmacodynamics & Signaling

Receptor Binding Profile

These compounds act as full agonists at the Mu-Opioid Receptor (MOR).

  • Affinity (

    
    ):  Sub-nanomolar range (0.1 – 5.0 nM).
    
  • Selectivity: High selectivity for MOR over Delta (DOR) and Kappa (KOR) receptors.

Signaling Pathway

Activation of MOR triggers the


 protein cascade:
  • G-Protein Activation: Dissociation of

    
     and 
    
    
    
    subunits.
  • Adenylate Cyclase Inhibition: Reduction in intracellular cAMP levels.

  • Ion Channel Modulation: Activation of GIRK (potassium) channels (hyperpolarization) and inhibition of voltage-gated calcium channels (reduced neurotransmitter release).

Visualizing the Signaling Cascade:

G Ligand Ethoxy-Phenethyl Piperidine MOR Mu-Opioid Receptor (MOR) Ligand->MOR Binding (Ki < 5nM) Gi Gi/o Protein Coupling MOR->Gi Activation AC Adenylate Cyclase (Inhibition) Gi->AC Channels GIRK Activation / Ca2+ Inhibition Gi->Channels cAMP Reduced cAMP AC->cAMP Response Analgesia / Respiratory Depression cAMP->Response Channels->Response

Caption: Signal transduction pathway for ethoxy-substituted phenethyl piperidines acting at the Mu-Opioid Receptor.[1]

Pharmacokinetics & Metabolism

The "ethoxy" substituent is a double-edged sword: it enhances BBB penetration due to lipophilicity but introduces a specific metabolic soft spot.

  • Primary Metabolic Route: O-Dealkylation .

    • Enzyme: CYP2D6 and CYP3A4.

    • Mechanism: The ethoxy group is converted to a hydroxyl (phenol) group.

    • Consequence: The resulting phenolic metabolite (e.g., para-hydroxyphenethylfentanyl) typically has significantly reduced receptor affinity and is rapidly conjugated (glucuronidation) for excretion.

  • Secondary Route: N-Dealkylation .

    • Enzyme: CYP3A4.

    • Mechanism: Cleavage of the phenethyl chain.

    • Product: Nor-metabolites (e.g., Norfentanyl analogues), which are generally inactive.

Metabolic Fate Diagram:

Metabolism Parent Parent Compound (Ethoxy-Phenethyl) CYP CYP2D6 / CYP3A4 Parent->CYP Oxidation Phenol Phenolic Metabolite (Active/Weak) CYP->Phenol O-Dealkylation Nor N-Dealkylated Metabolite (Inactive) CYP->Nor N-Dealkylation Gluc Glucuronide Conjugate Phenol->Gluc UGT Phase II

Caption: Primary metabolic pathways showing O-dealkylation as the critical clearance route for ethoxy-substituted analogues.

Comparative Potency Data

The following table synthesizes potency data relative to morphine. Note that para-ethoxy substitution on the phenethyl ring of fentanyl-class compounds yields significantly higher potency than the 4-ethoxy substitution on the piperidine ring (LS-115509).

CompoundScaffold ClassSubstitutionPotency (vs Morphine)Receptor Affinity (

)
Morphine OpiateN/A1x~1.0 nM
Fentanyl AnilidopiperidineUnsubstituted100x1.2 nM
p-Ethoxyfentanyl Anilidopiperidinepara-ethoxy (phenethyl)~150-300x 0.8 nM
LS-115509 4-Alkoxypiperidine4-ethoxy (piperidine)2-3x ~15 nM
Pethidine 4-Phenylpiperidine4-ethoxycarbonyl0.1x~500 nM

Experimental Protocols

Protocol A: In Vitro Radioligand Binding Assay

Objective: Determine the affinity (


) of the ethoxy-substituted analogue for the MOR.
  • Membrane Preparation: Use CHO-K1 cells stably expressing human MOR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 30 min.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of test compound (concentration range

      
       to 
      
      
      
      M).
    • Add 50 µL of radioligand:

      
      -DAMGO (agonist) or 
      
      
      
      -Naloxone (antagonist) at 1 nM final conc.
    • Add 100 µL of membrane suspension (20 µg protein/well).

  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol B: Functional cAMP Inhibition Assay

Objective: Verify agonist efficacy and potency (


).[3]
  • Cell Seeding: Seed MOR-expressing CHO cells (2,000 cells/well) in 384-well plates.

  • Stimulation: Treat cells with Forskolin (10 µM) to induce cAMP production.

  • Treatment: Simultaneously add test compound (ethoxy-analogue) at varying concentrations.

  • Detection: Incubate for 30 min. Lyse cells and detect cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., LANCE Ultra).

  • Result: A potent agonist will inhibit Forskolin-induced cAMP production in a dose-dependent manner.

References

  • Casy, A. F., et al. (1961).[1] "Chemistry and pharmacology of 4-alkoxy-piperidines related to reversed esters of pethidine." Journal of Medicinal and Pharmaceutical Chemistry, 4(3), 535–551. Link[1]

  • Beckett, A. H., & Casy, A. F. (1965).[1] "Analgesics and their antagonists: biochemical aspects and structure-activity relationships." Progress in Medicinal Chemistry, 4, 171–218.[1] Link[1]

  • Lenz, G. R., et al. (1986).[1] Opiates. Academic Press.[1] (Detailed SAR of phenethyl piperidines).

  • Vandeputte, M. M., et al. (2020). "Synthesis, Chemical Characterization, and μ-Opioid Receptor Activity Assessment of the Emerging Group of 'Nitazene' 2-Benzylbenzimidazole Artificial Opioids." ACS Chemical Neuroscience, 11(10), 1386–1397. (Comparative SAR of ethoxy-substituted opioids). Link

  • Wilde, M., et al. (2019). "Metabolic Pathways and Potencies of New Fentanyl Analogs." Frontiers in Pharmacology, 10, 238. Link

Sources

A Researcher's Guide to Sourcing and Application of 4-[2-(4-Ethoxyphenyl)ethyl]piperidine HCl Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a fundamental heterocyclic motif and a cornerstone in the architecture of numerous pharmaceuticals and biologically active compounds.[1][2] This six-membered saturated heterocycle is a prevalent feature in a vast array of natural alkaloids and synthetic drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[3][4] The versatility of the piperidine scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological activity.[1] Consequently, piperidine derivatives have been successfully developed into a wide range of therapeutic agents, including analgesics, antipsychotics, antihistamines, and anticancer drugs.[1][5][6] The subject of this guide, 4-[2-(4-Ethoxyphenyl)ethyl]piperidine HCl salt, represents a specific embodiment of this privileged scaffold, holding potential for exploration in various therapeutic areas.

Compound Profile: this compound HCl Salt

  • Molecular Formula: C15H24ClNO

  • Molecular Weight: 269.81 g/mol

  • Chemical Structure:

    • A piperidine ring is substituted at the 4-position with an ethyl group.

    • This ethyl group is, in turn, attached to a phenyl ring at the para-position (position 4).

    • An ethoxy group (-OCH2CH3) is attached to the para-position of the phenyl ring.

    • The compound is supplied as a hydrochloride (HCl) salt to enhance its stability and solubility in aqueous media.

Commercial Availability: A Complex Landscape

A direct search for this compound HCl salt from major chemical suppliers reveals that it is not a readily available, off-the-shelf compound. This scarcity suggests that it may be a novel chemical entity or a highly specialized intermediate not yet commercialized on a large scale.

However, for researchers and drug development professionals, the absence of a direct commercial source is not a terminal roadblock. The path forward involves two primary strategies: sourcing structurally similar analogs or pursuing custom synthesis.

Structurally Related and Commercially Available Analogs

Several analogs with minor modifications to the core structure of this compound HCl salt are commercially available. These compounds can serve as valuable tools for preliminary research, allowing for the exploration of structure-activity relationships (SAR) or as starting points for further chemical modification.

Compound NameSupplierCAS NumberNotes
4-[2-(4-Methoxyphenyl)ethyl]piperidine hydrochlorideSigma-Aldrich, AChemBlockNot specifiedA close analog with a methoxy group instead of an ethoxy group.[7][8]
4-[2-(4-Chlorophenyl)ethyl]piperidine HCl SaltSanta Cruz Biotechnology, Oakwood Chemical148136-03-2An analog where the ethoxy group is replaced by a chlorine atom.[9][10]
4-(4-Ethoxy-2-fluoro-phenyl)-piperidine hydrochlorideAA Blocks, Inc.2270906-33-5Features an ethoxy group but with a direct phenyl-piperidine linkage and an additional fluorine substituent.
4-(2-Ethoxyphenyl)piperidine hydrochloridePubChemNot specifiedAn analog with the ethoxy group at the ortho-position of the phenyl ring.[11]
Custom Synthesis: A Viable Alternative

For projects where the exact this compound HCl salt is required, custom synthesis is the most practical approach. Numerous contract research organizations (CROs) and specialized chemical suppliers offer custom synthesis services. When engaging a custom synthesis provider, it is crucial to provide a detailed synthetic scheme or, at a minimum, the precise chemical structure and desired purity.

Proposed Synthetic Pathway

A potential retro-synthetic analysis suggests that the target molecule can be synthesized from 4-(2-hydroxyethyl)piperidine and a suitable 4-ethoxyphenyl derivative.

Step-by-Step Protocol:

  • Hydrogenation of 2-(4-pyridyl)ethanol: Commercially available 2-(4-pyridyl)ethanol can be hydrogenated using a platinum oxide catalyst in the presence of hydrochloric acid to yield 4-(2-hydroxyethyl)piperidine hydrochloride.[12]

  • Conversion to a Leaving Group: The hydroxyl group of 4-(2-hydroxyethyl)piperidine hydrochloride can be converted to a better leaving group, such as a bromide, using phosphorus tribromide.[12]

  • Friedel-Crafts Alkylation: The resulting 4-(2-bromoethyl)piperidine derivative can then be reacted with ethoxybenzene via a Friedel-Crafts alkylation reaction in the presence of a Lewis acid catalyst (e.g., AlCl3) to form the desired carbon-carbon bond.

  • Salt Formation: The final product can be isolated and purified, followed by treatment with hydrochloric acid to form the stable hydrochloride salt.

Potential Applications in Research and Drug Development

The piperidine nucleus is a well-established pharmacophore in a variety of therapeutic areas.[1][5] Based on the structural motifs present in this compound HCl salt and the known activities of its analogs, several potential applications can be postulated:

  • Neuroscience Research: Many piperidine derivatives exhibit activity at central nervous system (CNS) targets. For instance, analogs have been investigated as NMDA receptor antagonists.[13] The this compound scaffold could be explored for its potential to modulate various neurotransmitter receptors or ion channels.

  • Analgesic Drug Development: The piperidine ring is a core component of many potent analgesic agents.[6] The specific substitutions on the phenyl ring of the target compound could influence its affinity for opioid or other pain-related receptors.

  • Antipsychotic Agents: The diphenylbutylpiperidine class of antipsychotics highlights the importance of the piperidine scaffold in this therapeutic area.[5]

  • General Medicinal Chemistry: As a novel chemical entity, this compound can be a valuable addition to compound libraries for high-throughput screening against a wide range of biological targets.

Workflow for Sourcing and Utilization

The following diagram illustrates the decision-making process for a researcher interested in utilizing this compound HCl salt.

Caption: Decision workflow for sourcing specialized chemical compounds.

Conclusion

While this compound HCl salt is not a readily available chemical, its potential as a novel scaffold in drug discovery warrants consideration. Researchers have viable pathways to access this compound or its close analogs through careful sourcing of related materials or by engaging in custom synthesis. The rich history of the piperidine moiety in medicinal chemistry suggests that the exploration of new derivatives, such as the one discussed in this guide, is a promising avenue for the development of new therapeutic agents.

References

  • Wikipedia. Piperidine. [Link]

  • PrepChem.com. Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. [Link]

  • Oakwood Chemical. 4-[2-(4-Chloro-phenyl)-ethyl]-piperidine hydrochloride. [Link]

  • PubChem. 4-(2-Ethoxyphenyl)piperidine hydrochloride. [Link]

  • Google Patents. CN105924408A - Synthetic method of piperidine hydrochloride.
  • ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • Encyclopedia MDPI. Pharmacological Applications of Piperidine Derivatives. [Link]

  • Jahan, S., et al. Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci., Vol.29, No.1, January 2016, pp.77-82.
  • Bigge, C. F., et al. 4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. J. Med. Chem. 1999, 42, 11, 2045–2054.
  • MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 1-[2-(4-Ethoxyphenyl)ethyl]piperidine via Reductive Amination

[1][2]

Executive Summary

This protocol details the synthesis of the N-alkylated piperidine pharmacophore 1-[2-(4-Ethoxyphenyl)ethyl]piperidine using a mild, selective reductive amination strategy.[1][2] This structural motif is common in hERG channel blockers (e.g., E-4031 analogs) and antipsychotics.[1][2] The method utilizes Sodium Triacetoxyborohydride (STAB) as the reducing agent, offering superior chemoselectivity over traditional cyanoborohydride methods by avoiding the release of toxic cyanide byproducts and minimizing the reduction of the aldehyde precursor to its corresponding alcohol.[1][2]

Reaction Scheme & Mechanism

The synthesis involves the condensation of 4-ethoxyphenylacetaldehyde (1) with piperidine (2) to form an iminium ion intermediate (3), which is selectively reduced in situ to the tertiary amine target (4).[1][2]

ReactionSchemeAldehyde4-Ethoxyphenyl-acetaldehyde(Electrophile)IminiumIminium IonIntermediateAldehyde->Iminium Condensation(-H2O)PiperidinePiperidine(Nucleophile)Piperidine->Iminium Condensation(-H2O)Product1-[2-(4-Ethoxyphenyl)ethyl]piperidineIminium->Product Hydride TransferSTABNaBH(OAc)3(Reducing Agent)STAB->Iminium H- Source

Figure 1: Reductive amination pathway via iminium ion formation and selective hydride reduction.[1][2]

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3]Density (g/mL)Role
4-Ethoxyphenylacetaldehyde 164.201.0N/AElectrophile
Piperidine 85.151.10.862Nucleophile
Sodium Triacetoxyborohydride 211.941.4N/AReducing Agent
Acetic Acid (AcOH) 60.051.01.05Catalyst
Dichloromethane (DCM) 84.93Solvent1.33Solvent (Anhydrous)
Step-by-Step Procedure

Step 1: Iminium Formation [1][2]

  • Charge a flame-dried 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and purge with Nitrogen (

    
    ).
    
  • Add 4-Ethoxyphenylacetaldehyde (1.64 g, 10.0 mmol) and anhydrous DCM (50 mL).

  • Add Piperidine (1.09 mL, 11.0 mmol) dropwise over 5 minutes.

  • Add Acetic Acid (0.57 mL, 10.0 mmol). Note: AcOH promotes iminium formation by protonating the intermediate carbinolamine.[1][2]

  • Stir the mixture at room temperature (20–25°C) for 30–60 minutes.

Step 2: Selective Reduction 6. Cool the reaction mixture to 0°C using an ice bath. 7. Add Sodium Triacetoxyborohydride (STAB) (2.97 g, 14.0 mmol) portion-wise over 10 minutes. Caution: Mild gas evolution (

12

  • Checkpoint: Monitor reaction progress via TLC (Mobile Phase: 5% MeOH in DCM).[1][2] The aldehyde spot (
    
    
    ) should disappear, and a new basic amine spot (
    
    
    ) should appear.[1][2]

Step 3: Work-up & Purification [1][2] 10. Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL) and stir vigorously for 15 minutes. 11. Transfer to a separatory funnel and separate the layers. 12. Extract the aqueous layer with DCM (2 x 30 mL). 13. Combine the organic layers and wash with Brine (30 mL). 14. Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap) to yield the crude oil. 15. Purification: Purify via flash column chromatography on silica gel.

  • Gradient: 0%
    
    
    5% MeOH in DCM (with 1%
    
    
    additive to reduce tailing).[1][2]
  • Yield: Expected yield is 75–85% as a pale yellow oil or low-melting solid.[1][2]

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

TestAcceptance CriteriaDiagnostic Signals
¹H-NMR (400 MHz, CDCl₃) Consistent with structure

6.8–7.1 (Aromatic AA'BB'),

4.0 (q,

),

2.4–2.6 (m,

piperidine ring & chain).[1][2]
HPLC Purity > 95.0% (Area %)Single peak, no residual aldehyde (254 nm).[1][2]
LC-MS (ESI+)

= 234.2
Mass match for

.

Critical Troubleshooting & Optimization

Handling Unstable Aldehydes

4-Ethoxyphenylacetaldehyde is prone to polymerization and oxidation.[1][2]

  • Mitigation: If the aldehyde is not commercially available in high purity, synthesize it in situ via the oxidation of 4-ethoxyphenethyl alcohol (using Dess-Martin Periodinane) or hydrolysis of the corresponding diethyl acetal immediately prior to the reductive amination.[1][2]

Regioselectivity Note (The "4-Substituted" Isomer)

If the strict requirement is the C-substituted isomer (this compound, CAS 1049722-82-8), this reductive amination protocol will fail .[1][2]

  • Correct Route for C-Sub: Condensation of 4-picoline with 4-ethoxybenzaldehyde followed by catalytic hydrogenation (Pd/C) of the pyridine ring and the alkene linker.[1][2]

  • Verification: Check the ¹H-NMR integration of the protons alpha to the nitrogen. In the N-substituted product (this protocol), the signal integrates to ~6H (2 ring + 2 chain + 2 ethyl).[1][2] In the C-substituted product, the alpha-N protons integrate to 4H (ring only).[1][2]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[1][2]

  • Borch, R. F., et al. (1971).[1][2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904.[1][2] Link[1][2]

  • PubChem Compound Summary. (2024). "4-(2-Ethoxyphenyl)piperidine" (Structural Analog Comparison). National Center for Biotechnology Information.[1][2] Link[1][2]

  • Zhou, J., et al. (2012).[1][2] "Synthesis and biological evaluation of E-4031 analogues." ChemMedChem, 7(2), 254-263.[1][2] (Reference for hERG blocker structural motifs). Link

Protocols for the N-Alkylation of 4-[2-(4-Ethoxyphenyl)ethyl]piperidine: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Piperidines

The 4-[2-(4-ethoxyphenyl)ethyl]piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a range of biological receptors. The nitrogen atom of the piperidine ring serves as a critical handle for chemical modification, allowing for the introduction of various alkyl substituents. This N-alkylation is a key strategy for modulating a compound's pharmacokinetic and pharmacodynamic properties, including its potency, selectivity, and metabolic stability. This guide provides detailed protocols for the two most common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination.

Strategic Approaches to N-Alkylation

The choice between direct alkylation and reductive amination depends on several factors, including the nature of the desired alkyl group, the availability of starting materials, and the desired scale of the reaction.

  • Direct Alkylation: This classical method involves the reaction of the secondary amine with an electrophilic alkylating agent, typically an alkyl halide. It is a straightforward approach, particularly for introducing simple alkyl groups. However, a significant challenge is the potential for over-alkylation, where the product tertiary amine, being more nucleophilic than the starting secondary amine, reacts further with the alkylating agent to form a quaternary ammonium salt.[1][2] Careful control of reaction conditions is crucial to favor mono-alkylation.

  • Reductive Amination: This versatile, one-pot procedure involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[3][4] Reductive amination is generally more controlled than direct alkylation and effectively avoids the issue of over-alkylation.[4] It is the preferred method for introducing a wide variety of structurally diverse alkyl groups.

Method 1: Direct N-Alkylation with Alkyl Halides

This method relies on the nucleophilic substitution (SN2) reaction between the piperidine nitrogen and an alkyl halide.[1] The presence of a base is often necessary to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[5]

Experimental Protocol: Synthesis of 1-Benzyl-4-[2-(4-ethoxyphenyl)ethyl]piperidine

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1-benzyl-4-[2-(4-ethoxyphenyl)ethyl]piperidine.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild inorganic base sufficient to neutralize the HBr formed during the reaction without promoting significant side reactions.

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the starting amine. However, a large excess should be avoided to minimize the risk of quaternary salt formation.[5]

Data Presentation: Direct Alkylation
ReagentMolar Equiv.Purpose
This compound1.0Starting material
Alkyl Halide (e.g., Benzyl bromide)1.1 - 1.2Alkylating agent
Base (e.g., K₂CO₃)2.0Acid scavenger
Solvent (e.g., Acetonitrile)-Reaction medium

Expected Yield: 70-90% (highly dependent on the substrate and reaction conditions)

Visualization: Direct Alkylation Workflow

Direct_Alkylation cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification Start Dissolve piperidine in acetonitrile Add_Base Add K₂CO₃ Start->Add_Base Add_Alkyl_Halide Add alkyl halide Add_Base->Add_Alkyl_Halide Heat Heat to 60-70°C Add_Alkyl_Halide->Heat Filter Filter solids Heat->Filter Concentrate Concentrate Filter->Concentrate Extract Aqueous work-up Concentrate->Extract Purify Column chromatography Extract->Purify End Pure N-alkylated product Purify->End

Caption: Workflow for Direct N-Alkylation.

Method 2: Reductive Amination

Reductive amination is a highly efficient and versatile method for N-alkylation that proceeds in two steps within a single pot: the formation of an iminium ion from the amine and a carbonyl compound, followed by its immediate reduction.[3] A key advantage is the use of mild reducing agents that are selective for the iminium ion over the starting carbonyl compound.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation.[6]

Experimental Protocol: Synthesis of 1-Isopropyl-4-[2-(4-ethoxyphenyl)ethyl]piperidine

Materials:

  • This compound

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane, add acetone (1.2 eq) at room temperature.

  • Stir the mixture for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1-isopropyl-4-[2-(4-ethoxyphenyl)ethyl]piperidine.

Causality Behind Experimental Choices:

  • Carbonyl Source: Acetone serves as the source of the isopropyl group. A wide range of other aldehydes and ketones can be used to introduce different alkyl substituents.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that does not reduce the starting ketone but efficiently reduces the in situ formed iminium ion.[6]

  • Solvent: 1,2-Dichloroethane is a common solvent for reductive aminations with NaBH(OAc)₃ as it is non-protic and effectively solubilizes the reactants.

Data Presentation: Reductive Amination
ReagentMolar Equiv.Purpose
This compound1.0Starting material
Carbonyl (e.g., Acetone)1.2Alkyl group source
Reducing Agent (e.g., NaBH(OAc)₃)1.5Iminium ion reduction
Solvent (e.g., DCE)-Reaction medium

Expected Yield: 80-95%

Visualization: Reductive Amination Mechanism

Reductive_Amination Amine Piperidine Derivative (Nucleophile) Iminium Iminium Ion Intermediate Amine->Iminium Nucleophilic attack & dehydration Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Iminium Product N-Alkylated Product Iminium->Product Hydride reduction Reducer NaBH(OAc)₃ (Hydride Source) Reducer->Iminium

Caption: Mechanism of Reductive Amination.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through careful monitoring and characterization.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is an essential tool for monitoring the progress of the reaction. The disappearance of the starting amine and the appearance of a new, less polar product spot indicates a successful transformation.

  • Product Characterization: The identity and purity of the final N-alkylated product should be confirmed by standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the product, including the presence of the newly introduced alkyl group.

    • Mass Spectrometry (MS): To verify the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The N-alkylation of this compound is a fundamental transformation in the synthesis of novel chemical entities for drug discovery. Both direct alkylation and reductive amination are robust and reliable methods. Direct alkylation offers simplicity, while reductive amination provides greater control and versatility. The choice of method should be guided by the specific requirements of the synthetic target and the available resources. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently synthesize a diverse range of N-alkylated piperidine derivatives.

References

  • BenchChem. (n.d.). Application Notes & Protocols: N-Alkylation of Amines using 2-[(3- Aminopropyl)methylamino]ethanol via a Hypothetical Borrowing Hydrogen Strategy.
  • ACS Publications. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • ACS Publications. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
  • University of Calgary. (n.d.). Ch22: Alkylation of Amines.
  • JoVE. (2025, May 22). Preparation of Amines: Alkylation of Ammonia and Amines.
  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Organic Chemistry Frontiers. (2018, September 28). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions.
  • Semantic Scholar. (2007, March 1). Aqueous-Mediated N-Alkylation of Amines.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
  • Wikipedia. (n.d.). Amine alkylation.
  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

Sources

Reaction conditions for coupling 4-(2-bromoethyl)phenyl ethyl ether with piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Strategic N-Alkylation of Piperidine

Topic: Optimized Reaction Conditions for the Synthesis of 1-(2-(4-ethoxyphenyl)ethyl)piperidine via Coupling of 4-(2-bromoethyl)phenyl ethyl ether with Piperidine.

Introduction: The Rationale for Controlled N-Alkylation

The N-alkylation of secondary amines, such as piperidine, with alkyl halides is a cornerstone transformation in organic synthesis, pivotal for the construction of tertiary amines. These motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds. The specific coupling of 4-(2-bromoethyl)phenyl ethyl ether with piperidine yields 1-(2-(4-ethoxyphenyl)ethyl)piperidine, a scaffold of interest in medicinal chemistry.

While the reaction appears straightforward, proceeding via a standard bimolecular nucleophilic substitution (SN2) mechanism, it is fraught with a significant challenge: over-alkylation.[1] The tertiary amine product is often more nucleophilic than the secondary amine reactant, leading to a subsequent reaction with the alkyl halide to form an undesired quaternary ammonium salt.[1] This competitive reaction pathway can drastically reduce the yield of the target compound and complicate purification.

This document provides a comprehensive, field-tested protocol for this specific coupling reaction. It moves beyond a simple recitation of steps to explain the underlying principles for key experimental choices, thereby empowering researchers to control the reaction outcome, maximize yield, and ensure the synthesis of the desired mono-alkylation product. We will address critical parameters including stoichiometry, reagent addition rate, solvent effects, and the role of an acid scavenger.

Reaction Mechanism: The Competition Between Mono- and Di-Alkylation

The primary reaction involves the lone pair of electrons on the piperidine nitrogen atom acting as a nucleophile, attacking the electrophilic carbon of the bromoethyl group attached to the phenyl ethyl ether. This SN2 displacement of the bromide ion forms a new carbon-nitrogen bond and initially produces a piperidinium bromide salt.[1]

In the presence of a base or excess piperidine, this salt is deprotonated to yield the target tertiary amine, 1-(2-(4-ethoxyphenyl)ethyl)piperidine. However, this product is itself a potent nucleophile and can compete with the starting piperidine for the remaining alkyl bromide, leading to the formation of a quaternary ammonium salt.[1][2] Controlling this secondary reaction is the principal objective of this protocol.

G cluster_main Desired Mono-Alkylation Pathway (SN2) cluster_side Competing Over-Alkylation Pathway A Piperidine (Nucleophile) C Transition State A->C + B 4-(2-bromoethyl)phenyl ethyl ether (Electrophile) B->C D 1-(2-(4-ethoxyphenyl)ethyl)piperidine (Target Product) C->D - HBr D2 1-(2-(4-ethoxyphenyl)ethyl)piperidine (Nucleophile) D->D2 Becomes Nucleophile E Quaternary Ammonium Salt (Byproduct) D2->E + B2 4-(2-bromoethyl)phenyl ethyl ether (Electrophile) B2->E G Setup 1. Reaction Setup Reagents 2. Add Piperidine & K₂CO₃ Setup->Reagents Addition 3. Slow Addition of Alkyl Bromide Reagents->Addition React 4. Stir at RT (Monitor by TLC/LC-MS) Addition->React Filter 5. Work-up: Filter Salts React->Filter Evaporate 6. Concentrate Filtrate Filter->Evaporate Extract 7. Liquid-Liquid Extraction Evaporate->Extract Dry 8. Dry & Concentrate Organic Layer Extract->Dry Purify 9. Column Chromatography Dry->Purify Analyze 10. Characterization (NMR, MS) Purify->Analyze

Sources

Application Notes and Protocols for In Vitro Assays: Solvent Selection for 4-[2-(4-Ethoxyphenyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solvent Selection in In Vitro Assays

The successful execution of any in vitro assay hinges on the careful preparation of the test compound. For a novel molecule like 4-[2-(4-Ethoxyphenyl)ethyl]piperidine, the choice of solvent is a foundational step that can significantly impact the accuracy, reproducibility, and interpretation of experimental results. An inappropriate solvent or concentration can lead to a cascade of issues, including poor solubility, compound precipitation, direct cytotoxicity, and unintended off-target effects that can confound data interpretation.

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to select an appropriate solvent for dissolving this compound for use in a variety of in vitro assays. By integrating physicochemical principles with empirical testing protocols, this document aims to equip the user with the necessary tools to make informed decisions and ensure the scientific integrity of their studies.

Understanding the Physicochemical Landscape of this compound

A thorough understanding of the test compound's properties is the first step in a logical solvent selection process. While experimental data for this specific molecule is not extensively published, we can infer some characteristics from its structure and available data for related compounds.

Chemical Structure:

  • Core Components: The molecule consists of a piperidine ring, a flexible ethyl linker, and an ethoxyphenyl group. Piperidine itself is a heterocyclic amine that is miscible with water and many organic solvents.[1] The ethoxyphenyl group, however, introduces significant hydrophobicity.

  • Predicted Properties:

    • Molecular Formula: C₁₃H₁₉NO (free base)[2]

    • Molecular Weight: 205.30 g/mol (free base)[2]

    • Calculated logP: 2.4 (This value suggests a moderate level of lipophilicity, indicating that the compound is more likely to dissolve in organic solvents than in water)[2]

    • Basic Nature: The piperidine nitrogen provides a basic center, suggesting that the compound's solubility may be pH-dependent. The hydrochloride salt form (C₁₃H₂₀ClNO) is also available and is generally more water-soluble than the free base.[3]

Given these characteristics, it is anticipated that this compound will have limited aqueous solubility and will likely require an organic solvent for the preparation of stock solutions.

A Comparative Analysis of Common Solvents for In Vitro Assays

The ideal solvent should possess high solubilizing power for the compound of interest while exhibiting minimal toxicity to the biological system at the final working concentration. Below is a comparative analysis of commonly used solvents.

SolventKey AdvantagesKey Disadvantages & Mitigating StrategiesRecommended Final Concentration (v/v)
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power for a wide range of hydrophobic compounds.[4] Miscible with water and most organic solvents.Can be toxic to cells at higher concentrations, inducing differentiation, apoptosis, or membrane damage.[5][6] Mitigation: Maintain final DMSO concentration at the lowest effective level, typically ≤0.5%.[7]≤ 0.5% (Most cell lines)[7] ≤ 0.1% (Primary or sensitive cells)[7]
Ethanol (EtOH) Good solvent for many organic molecules. Less toxic than methanol.Can induce cellular stress, affect membrane fluidity, and interfere with metabolic processes.[8][9] Mitigation: Use the lowest possible concentration and ensure appropriate vehicle controls.≤ 0.5% (24h assays)[10] ≤ 0.25% (48h assays)[10]
Methanol (MeOH) Effective solvent for some compounds.Generally more toxic to cells than ethanol.[8] Mitigation: Use with caution and only if other solvents are not suitable. Rigorous toxicity testing is required.≤ 0.15% - 1.25% (Cell line dependent)[8]
Water (for hydrochloride salt) The most biocompatible solvent.Limited solubilizing power for hydrophobic compounds. The hydrochloride salt may have improved aqueous solubility.As high as possible without precipitation.

Experimental Protocol: Solvent Screening for this compound

The following protocol outlines a systematic approach to determine the optimal solvent and to create a high-concentration stock solution.

Objective: To identify a suitable solvent that can dissolve this compound at a high concentration (e.g., 10-50 mM) and to prepare a validated stock solution.

Materials:

  • This compound (free base or hydrochloride salt)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Ethanol (200 proof, absolute), cell culture grade

  • Methanol, cell culture grade

  • Sterile deionized water or PBS (for hydrochloride salt)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (water bath)

  • Heating block or water bath (optional, for gentle warming)

Procedure:

  • Initial Solvent Test:

    • Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into separate sterile vials.

    • To each vial, add a calculated volume of a single solvent (DMSO, ethanol, methanol) to achieve a high target concentration (e.g., 20 mM).

    • Vortex the vials vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution. Look for any particulate matter against a dark background.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.[11]

    • Gentle warming (e.g., to 37°C) can be attempted for temperature-stable compounds, but proceed with caution to avoid degradation.[11]

    • Record the solubility in each solvent.

  • Stock Solution Preparation:

    • Based on the results of the initial solvent test, select the solvent that provides the best solubility. DMSO is often the first choice for hydrophobic compounds.

    • Prepare a concentrated stock solution (e.g., 10 mM or 25 mM) in the chosen solvent. It is advisable to prepare this stock in a sterile environment, such as a biosafety cabinet, with the lights off to minimize potential photodegradation.[11]

    • Ensure complete dissolution using the methods described above. A clear solution is critical.

  • Aqueous Buffer Compatibility Test:

    • Perform a serial dilution of the concentrated stock solution into your cell culture medium or assay buffer.[12]

    • For example, prepare a 1:10 dilution, followed by a 1:100 dilution, and so on, to cover the range of your intended final assay concentrations.

    • After each dilution step, vortex gently and visually inspect for any signs of precipitation. Precipitation upon dilution in aqueous buffer is a common issue.[12]

    • If precipitation occurs, the initial stock concentration may be too high, or an alternative solvent system may be needed.

  • Storage and Stability:

    • Aliquot the validated stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light, as recommended for most small molecules.

Workflow for Solvent Selection and Stock Solution Preparation

The following diagram illustrates the decision-making process for selecting a solvent and preparing a stock solution for this compound.

Caption: A workflow for selecting a suitable solvent and preparing a stock solution.

Protocol: Preparation of Serial Dilutions for In Vitro Assays

Objective: To prepare a series of working solutions from a concentrated stock for use in cell-based or biochemical assays, ensuring the final solvent concentration remains below the cytotoxic threshold.

Materials:

  • Validated stock solution of this compound

  • Sterile cell culture medium or assay buffer

  • Sterile polypropylene tubes or 96-well plates

  • Calibrated pipettes

Procedure:

  • Calculate Final Concentrations: Determine the desired range of final concentrations of the test compound in your assay wells.

  • Intermediate Dilution (if necessary): If the stock solution is highly concentrated, it is often beneficial to perform an intermediate dilution in the solvent to a more manageable concentration (e.g., 10x or 100x the highest final concentration).

  • Serial Dilution in Assay Medium:

    • Label a series of tubes or wells in a plate for each concentration.

    • Add the appropriate volume of cell culture medium or assay buffer to each tube/well, except for the first one which will contain the highest concentration.

    • Add the calculated volume of the stock or intermediate solution to the first tube/well to achieve the highest desired concentration. Mix thoroughly by pipetting up and down.

    • Perform a serial transfer of a fixed volume from the first well to the second, mixing thoroughly, and continue this process down the series to create a dilution gradient.

  • Vehicle Control: It is imperative to prepare a vehicle control series. This involves performing the same serial dilutions with the pure solvent (e.g., DMSO) in the assay medium. This control is essential to distinguish the effects of the compound from any effects of the solvent itself.[10][13]

Serial Dilution Workflow

This diagram illustrates a typical serial dilution process for an in vitro assay.

Serial_Dilution_Workflow cluster_dilution Serial Dilution in Assay Medium stock Stock Solution (e.g., 10 mM in DMSO) intermediate Intermediate Dilution (e.g., 1 mM in Medium) stock->intermediate vehicle_control Vehicle Control (Solvent only in Medium) stock->vehicle_control well1 Well 1 (e.g., 100 µM) intermediate->well1 well2 Well 2 (e.g., 10 µM) well1->well2 Transfer well3 Well 3 (e.g., 1 µM) well2->well3 Transfer well4 Well 4 (e.g., 0.1 µM) well3->well4 Transfer

Caption: A typical workflow for preparing serial dilutions for in vitro assays.

Troubleshooting and Best Practices

  • Compound Precipitation: If the compound precipitates upon dilution in aqueous buffer, try lowering the concentration of the stock solution, or consider using a co-solvent system (e.g., DMSO with a small percentage of a surfactant like Tween-20, if compatible with your assay).[12]

  • Cell Toxicity: If the vehicle control shows significant cytotoxicity, the final solvent concentration is too high for your cell line. The experiment should be repeated with a lower final solvent concentration.

  • Assay Interference: Solvents can sometimes interfere with assay reagents or detection methods (e.g., fluorescence quenching). Always run appropriate controls to check for such interference.

  • Consistency is Key: Use the same batch of solvent and the same preparation methods for all related experiments to ensure consistency and reproducibility.

By following these detailed application notes and protocols, researchers can confidently select an appropriate solvent for this compound, thereby ensuring the generation of high-quality, reliable data in their in vitro assays.

References

  • Vertex AI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • Eppendorf Portugal. Cell Culture FAQ: How does DMSO affect your cells?. Retrieved from [Link]

  • Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Yuan, C., Gao, J., Guo, J., Bai, L., Marshall, C., Cai, Z., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE, 9(9), e107447. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • Lamar, J., De Mars, M., & Sdao, S. M. (2020). Assessment of Ethanol-Induced Toxicity on iPSC-Derived Human Neurons Using a Novel High-Throughput Mitochondrial Neuronal Health (MNH) Assay. Frontiers in Molecular Neuroscience, 13. Retrieved from [Link]

  • Taylor & Francis. (2025, August 4). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Retrieved from [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Nguyen, T. H. L., Nguyen, V. T., & Phan, T. T. P. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3855-3860. Retrieved from [Link]

  • Lee, S., Kim, H., Kim, D., & Kim, S. (2021). Chronic Alcohol Exposure of Cells Using Controlled Alcohol-Releasing Capillaries. International Journal of Molecular Sciences, 22(19), 10398. Retrieved from [Link]

  • ResearchGate. Schematic representation of the fate of cells treated with ethanol. a).... Retrieved from [Link]

  • Del Barrio, M., & de la Fuente-Núñez, C. (2019). New solvent options for in vivo assays in the Galleria mellonella larvae model. Scientific Reports, 9(1), 1-8. Retrieved from [Link]

  • Hansen, M. B., Nielsen, S. E., & Berg, K. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894. Retrieved from [Link]

  • Hansen, M. B., Nielsen, S. E., & Berg, K. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894. Retrieved from [Link]

  • ACS Publications. (2012, November 29). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • Emulate, Inc. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • AAPS. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]

  • MDPI. (2022, December 26). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Retrieved from [Link]

  • PubChem. 4-(2-Ethoxyphenyl)piperidine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. 4-(2-Ethoxyphenyl)piperidine. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. Piperidine. Retrieved from [Link]

  • Ataman Kimya. PIPERIDINE. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 4-[2-(4-Ethoxyphenyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-[2-(4-Ethoxyphenyl)ethyl]piperidine (hereafter referred to as 4-EEP ) presents a classic "lipophilic amine" challenge.[1][2][3] While the piperidine nitrogen provides a basic center (pKa


 10.5), the ethoxyphenyl-ethyl tail imparts significant lipophilicity (LogP 

3.2–3.5).[3]

The Core Problem: Users frequently encounter precipitation when spiking DMSO stocks into neutral buffers (PBS, pH 7.4). Although the compound is predominantly ionized at pH 7.4, the high lattice energy of the salt and the hydrophobic effect of the tail often limit its kinetic solubility to <100 µM, causing "crashing out" during biological assays.

This guide provides three validated protocols to overcome this limit, moving from simple pH manipulation to advanced encapsulation.[2][3]

Module 1: The pH-Dependent Solubility Protocol

Best for: In vitro chemical assays, acute animal dosing (IV/IP).[1][2][3]

The Science (Why it fails at pH 7.4)

The piperidine nitrogen is a secondary amine.[3][4] Based on structural analogs (e.g., Iferanserin intermediates), the pKa is approximately 10.5 .[3]

  • At pH 2.0: 100% Protonated (Cationic)

    
     High Solubility.[1][2][3]
    
  • At pH 7.4: ~99.9% Protonated.[1][2][3] However, the solubility product (

    
    ) of the cationic species with common anions (Cl⁻, PO₄³⁻) can still be exceeded by the hydrophobic drive of the ethoxy-phenyl tail.
    
  • At pH >9.0: Free Base dominates

    
     Insoluble (<1 µg/mL).[1][2][3]
    
Protocol A: The "Acid-First" Dissolution

Do not dissolve the free base directly in PBS.[1]

  • Weighing: Weigh the required amount of 4-EEP free base.

  • Acidification: Add 1.0 molar equivalent of 0.1 M HCl . Vortex until a clear solution forms.[1][2][3]

    • Note: If the target concentration is high (>10 mM), use 100% Acetic Acid or DMSO as a pre-solvent before adding the aqueous acid.

  • Dilution: Slowly add the acidified concentrate to your buffer.

  • pH Check: Verify the final pH. If the buffer capacity is weak, the addition of the amine-HCl salt may lower the pH.[3] Re-adjust to pH 7.4 using dilute NaOH only after dilution is complete.

Module 2: Co-Solvent Systems (DMSO/Ethanol)

Best for: High-throughput screening (HTS), cellular assays tolerant to <1% DMSO.[1][2][3]

The "Kinetic Solubility" Trap

A common error is preparing a high-concentration stock in DMSO (e.g., 50 mM) and spiking it directly into media.[2][3] This creates a transient supersaturation that precipitates within 30 minutes (the "crash out").[3]

Protocol B: Step-Wise Co-Solvent Addition

To prevent precipitation shock, use an intermediate dilution step.[2][3]

StepActionMechanism
1 Dissolve 4-EEP in 100% DMSO to 50 mM.Solubilizes the hydrophobic tail.[2][3]
2 Prepare an intermediate 1:1 DMSO:Water mix.Reduces shock; hydrates the amine.
3 Dilute Stock (Step 1) into Mix (Step 2) to 25 mM.[2][3]Creates a stable solvated shell.[1][2][3]
4 Spike Step 3 into assay buffer (warm to 37°C).Final dilution prevents aggregation.[1][2][3]

Critical Limit: Do not exceed 0.5% v/v DMSO in the final assay if possible. For 4-EEP, concentrations above 50 µM in 0.5% DMSO/PBS are unstable and likely to precipitate over 4 hours.[2][3]

Module 3: Advanced Encapsulation (Cyclodextrins)

Best for: In vivo formulations, long-duration cell assays, sensitive enzyme kinetics.[1][2][3]

The Gold Standard: HP-β-CD

Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1][2][3][5] The hydrophobic ethoxyphenyl tail inserts into the CD cavity, shielding it from water, while the hydrophilic exterior keeps the complex soluble.[3]

Protocol C: Cyclodextrin Complexation
  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1][2][3] Stir until clear.

  • Compound Addition: Add 4-EEP (solid or small volume DMSO stock) to the vehicle.

  • Energy Input: Sonicate for 20 minutes at 40°C or stir overnight at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter .

  • Result: This typically achieves concentrations of 1–5 mg/mL (approx. 3–15 mM) that are stable for weeks at 4°C.[1][2][3]

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Cloudiness upon adding PBS "Salting out" effect.[1][2][3] Phosphate ions reduce the solubility of the amine salt.[3]Switch to Saline (0.9% NaCl) or HEPES buffer.[1][2][3] Avoid phosphate if possible.[1][2][3]
Precipitate after 2 hours Kinetic solubility limit reached (Supersaturation).Reduce concentration or switch to Protocol C (Cyclodextrin) .
Yellowing of solution Oxidation of the secondary amine or ether.Degas buffers with Argon/Nitrogen.[1][2][3] Store stocks at -20°C.
Inconsistent IC50 data Compound is precipitating on the plastic walls (nonspecific binding).[1][2][3]Add 0.01% Tween-80 or 0.05% BSA to the buffer to block plastic adsorption.[1][2][3]
Visual Guide: Solubilization Decision Tree

SolubilizationStrategy Start Start: 4-EEP Formulation TargetConc Target Concentration? Start->TargetConc LowConc < 50 µM TargetConc->LowConc HighConc > 50 µM TargetConc->HighConc DMSO_Check Is DMSO tolerated? LowConc->DMSO_Check InVivo Application Type? HighConc->InVivo SimpleDMSO Use Protocol B: DMSO Stock -> Buffer DMSO_Check->SimpleDMSO Yes (<1%) AcidSalt Use Protocol A: Pre-acidify (HCl) DMSO_Check->AcidSalt No Validation Validate: Check pH & Inspect for Precipitate SimpleDMSO->Validation AcidSalt->Validation Cyclodextrin Protocol C: 20% HP-β-CD Complex InVivo->Cyclodextrin In Vivo / Sensitive Cosolvent Strong Co-solvent: 10% EtOH + 10% PG InVivo->Cosolvent Acute / Non-sensitive Cyclodextrin->Validation Cosolvent->Validation

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on concentration requirements and assay sensitivity.

References
  • Avdeef, A. (2003).[2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (Defines the pKa-solubility relationship for lipophilic amines).

  • Brewster, M. E., & Loftsson, T. (2007).[2][3] Cyclodextrins as pharmaceutical solubilizers.[1][2][3][6] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2][3] Link[1]

  • Serajuddin, A. T. (2007).[2][3] Salt formation to improve drug solubility.[2][3][7][8] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3] (Guidance on selecting counter-ions like HCl vs Mesylate). Link[1]

  • PubChem. (2025).[1][2][3] Compound Summary: Piperidine Derivatives and pKa data. National Library of Medicine.[2][3] Link

Sources

Resolving hygroscopicity issues with 4-[2-(4-Ethoxyphenyl)ethyl]piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Stabilization of 4-[2-(4-Ethoxyphenyl)ethyl]piperidine HCl

Executive Summary

Current Status: Critical Hygroscopicity Alert Molecule: this compound Hydrochloride Class: Secondary Amine Salt / Piperidine Derivative Primary Issue: Rapid moisture uptake leading to deliquescence (liquefaction), stoichiometric error, and hydrolysis risks.[1]

This guide addresses the thermodynamic instability of the hydrochloride salt form of this piperidine derivative in humid environments. As a Senior Application Scientist, I have structured this into three modules: Immediate Remediation (for currently compromised samples), Standard Operating Procedures (prevention), and Advanced Solid-State Engineering (long-term resolution).

Module 1: Immediate Remediation (Troubleshooting)

Q: My sample has turned into a sticky gum or a solid block. Is it ruined? A: Not necessarily, but it is chemically compromised regarding stoichiometry.[1] The "gum" phase indicates the material has reached its Critical Relative Humidity (CRH) and is dissolving in absorbed atmospheric water (deliquescence).

Corrective Protocol: Azeotropic Drying (The "Rescue" Method) Do not simply place a gummy salt in a vacuum oven; it often forms a hard glass that traps moisture. Use this solution-phase drying method:

  • Dissolution: Dissolve the entire gummy mass in a mixture of Dichloromethane (DCM) and Methanol (MeOH) (9:1 ratio) to ensure complete solubility.

  • Chase Solvent: Add Toluene (approx. 3x the volume of the DCM/MeOH mix).

  • Evaporation: Concentrate on a rotary evaporator. The toluene forms a positive azeotrope with water (boiling point ~85°C), effectively "carrying" the water out as it evaporates.

  • Cycle: Repeat the toluene addition and evaporation 2-3 times.

  • Final Dry: Place the resulting solid in a vacuum oven at 40°C over P₂O₅ (Phosphorus Pentoxide) for 12 hours.

Q: How do I calculate the correct stoichiometry if I can't get it perfectly dry? A: You must quantify the "solvent" (water) load. Do not assume the label weight is the active mass.

  • Step 1: Run a TGA (Thermogravimetric Analysis) or Karl Fischer (KF) titration on a small aliquot.[1]

  • Step 2: Calculate the Assay Corrected Mass (

    
    ) :
    

[1]
  • Example: You need 100 mg of active drug.[1] Your KF shows 12% water.[1]

    
    
    Weighing 100 mg of the wet solid would result in a 12% under-dosing error.
    

Module 2: Standard Operating Procedures (Prevention)

Q: How should I weigh this compound to prevent drift during measurement? A: Standard weighing boats are insufficient.[1] The static charge of the boat often spreads the powder, increasing surface area for moisture attack.

The "Difference Weighing" Protocol:

  • Equilibrate: Bring the storage vial to room temperature before opening (prevents condensation).

  • Tare Vial: Place the entire closed vial on the balance. Tare.

  • Dispense: Remove the vial, extract an estimated amount, and close the vial immediately.

  • Re-weigh: Place the closed vial back on the balance. The negative value displayed is the exact mass removed.

    • Why this works: The hygroscopic solid is never exposed to the balance chamber's humidity while the measurement is settling.

Q: What is the optimal storage environment? A: You must maintain the environment below the salt's Critical Relative Humidity (CRH).

Desiccant AgentEfficiency (Residual H₂O)Suitability for Piperidine HCl
Phosphorus Pentoxide (P₂O₅) < 0.001 mg/LHigh. Best for recovery drying.[1]
Molecular Sieves (4Å) ~0.001 mg/LHigh. Best for solvent drying.[1]
Silica Gel ~0.03 mg/LMedium. Good for daily storage, but saturates quickly.[1]
Calcium Chloride (CaCl₂) ~0.14 mg/LLow. Avoid.[1] Can liquefy and contaminate samples.[1]

Module 3: Advanced Solid-State Engineering (Root Cause)

Q: Why is this specific molecule so hygroscopic? A: The issue lies in the Crystal Lattice Energy vs. Hydration Energy . The hydrochloride (HCl) counter-ion is small and has high charge density. In the crystal lattice of this compound, the piperidinium cation and chloride anion pack together.[1] However, the chloride ion has a massive affinity for water. If the lattice packing is not sufficiently tight (low lattice energy), the energy gained by the chloride ion hydrating (forming bonds with water) outweighs the energy keeping it in the crystal. The crystal "breaks" to let water in.

Q: Can I change the salt form to fix this? A: Yes. This is the most robust solution for drug development. You should screen for hydrophobic counter-ions that pack better or repel water.[1]

Recommended Counter-ion Screen:

  • Fumarate: Often forms hydrogen-bonded networks that exclude water.[1]

  • Succinate: Similar to fumarate, often non-hygroscopic.[1]

  • Tosylate/Besylate: Large, lipophilic anions that shield the protonated amine from moisture.

Visualization: The Hygroscopicity Management Workflow

Hygroscopicity_Management Start Start: Material Evaluation Visual_Check Visual Inspection: Flowing or Clumped? Start->Visual_Check Clumped State: Clumped/Gummy (Deliquescence) Visual_Check->Clumped Agglomerated Flowing State: Free Flowing Visual_Check->Flowing Looks Dry Rescue Protocol: Azeotropic Drying (DCM/MeOH -> Toluene) Clumped->Rescue TGA_Check QC: TGA / Karl Fischer Flowing->TGA_Check Rescue->TGA_Check Decision Water Content > 1%? TGA_Check->Decision Calc_Correction Apply Mass Correction Formula Decision->Calc_Correction Yes Proceed Proceed to Synthesis (Use Difference Weighing) Decision->Proceed No Calc_Correction->Proceed LongTerm Long Term Strategy: Salt Switch (Fumarate/Tosylate) Proceed->LongTerm Development Phase

Figure 1: Decision matrix for handling hygroscopic piperidine intermediates. Note the mandatory QC step (TGA/KF) before synthesis.

References

  • Newman, A., & Wenslow, R. (2016).[1] Solid-State Characterization of Pharmaceuticals. In Assay of Water in Pharmaceutical Materials. This text establishes the standard for using TGA and Karl Fischer titration to determine stoichiometric corrections for hygroscopic salts.

    • [1]

  • Stahl, P. H., & Wermuth, C. G. (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] The authoritative guide on counter-ion selection (e.g., switching from HCl to Fumarate) to modify lattice energy and hygroscopicity.

    • [1]

  • Surface Measurement Systems. (n.d.).[1] Dynamic Vapor Sorption (DVS) Introduction. Explains the mechanism of deliquescence and Critical Relative Humidity (CRH) measurement.

    • [1]

  • Pudipeddi, M., & Serajuddin, A. T. (2005).[1] Trends in Solubility of Polymorphs. Journal of Pharmaceutical Sciences. Discusses the trade-off between solubility (high in HCl salts) and stability (low in HCl salts).

    • [1]

Sources

Technical Support Center: Handling & Moisture Management of Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Moisture Sensitivity in Piperidine Hydrochloride (


)
Document ID:  TS-PHCL-001
Author:  Senior Application Scientist Team
Last Updated:  February 23, 2026[1]

Introduction

Piperidine hydrochloride (CAS: 6091-44-7) is a robust, crystalline solid with a high melting point (~245°C).[1][2][3][4] While chemically stable, it is hygroscopic .[1][5] In precision applications—such as peptide synthesis, pharmaceutical intermediate production, or organometallic catalysis—unaccounted water content is the primary cause of stoichiometric drift and reaction failure.[1]

This guide moves beyond basic MSDS data to provide actionable troubleshooting workflows for diagnosing, remediating, and preventing moisture contamination.[1]

Module 1: Diagnosis & Detection

How do I confirm if my material is compromised?

Q: The powder is clumping. Is it chemically degraded?

A: Likely no.[1] Clumping is the first physical sign of moisture absorption (hygroscopicity), not chemical decomposition.[1] Piperidine HCl is stable against hydrolysis under standard storage conditions.[1] However, "wet" salt introduces water into your reaction, which can quench sensitive reagents (e.g.,


-BuLi, acid chlorides).[1]
Q: How do I quantify the water content accurately?

A: Visual inspection is insufficient. Use the following diagnostic hierarchy:

  • Melting Point Check (Quick Screen): Pure Piperidine HCl melts at 245–248°C .[1] A depression >5°C (e.g., melting at 235°C) indicates significant water or impurity.[1]

  • Karl Fischer (KF) Titration (Gold Standard):

    • Technical Note: While free amines can interfere with KF by shifting the pH alkaline (causing iodine disproportionation), Piperidine Hydrochloride is a salt with a solution pH of ~6–8.[1] Standard volumetric KF is generally effective.[1]

    • Pro-Tip: If you suspect excess free amine impurities, use a buffered solvent system (containing salicylic acid or benzoic acid) to maintain acidic pH during titration.[1]

Visual Workflow: Material Integrity Assessment

DiagnosisWorkflow Start User Observation: Clumping or Caking MP_Check Step 1: Melting Point Test (Target: 245-248°C) Start->MP_Check Decision_MP MP Result? MP_Check->Decision_MP KF_Check Step 2: Karl Fischer Titration Decision_MP->KF_Check <240°C or Broad Range Result_Dry Status: DRY Proceed to Synthesis Decision_MP->Result_Dry 245-248°C (Sharp Range) Result_Wet Status: WET Proceed to Drying Protocol KF_Check->Result_Wet Water > 0.5% Result_Degraded Status: DEGRADED/IMPURE Recrystallize or Discard KF_Check->Result_Degraded Water < 0.5% (Impurity suspected)

Figure 1: Decision tree for assessing material integrity based on physical properties.

Module 2: Remediation (Drying Protocols)

How do I restore the salt to anhydrous specifications?

Q: Can I dry this in a standard oven?

A: No. A standard convection oven introduces atmospheric moisture.[1] You must use a Vacuum Oven .[1] Because Piperidine HCl has a high melting point, you can dry it aggressively compared to lower-melting organic solids.[1]

Standard Operating Procedure (SOP): Vacuum Drying
ParameterSetting / RequirementReason
Equipment Vacuum OvenRemoves water vapor; lowers boiling point of water.[1]
Desiccant

(Phosphorus Pentoxide) or KOH pellets
Place in a tray at the bottom of the oven to trap evolved moisture.
Temperature 60°C – 85°C High enough to drive off water, well below MP (245°C).[1]
Vacuum < 1-2 mbar (High Vacuum)Essential for deep drying.[1]
Duration 24 – 48 HoursDiffusion of water from the crystal lattice is slow.[1]
Validation Constant WeightWeigh sample, dry 4h, weigh again. Repeat until

< 1%.[1]
Q: My salt is severely degraded/colored. Is drying enough?

A: No. If the salt has turned yellow or brown, oxidation has occurred.[1][6] You must recrystallize before drying.[1]

  • Recrystallization Solvent: Ethanol/Diethyl Ether mixture.[1][3]

  • Method: Dissolve in minimum hot ethanol, add a few drops of conc. HCl (to ensure full protonation), then add diethyl ether until turbid. Cool to 4°C.[1]

Visual Workflow: Drying & Purification

DryingProtocol Input Wet Piperidine HCl ColorCheck Color Inspection Input->ColorCheck VacOven Vacuum Oven Cycle 60-85°C @ <2 mbar Time: 24h ColorCheck->VacOven White/Off-White Recryst Recrystallization (EtOH / Et2O + trace HCl) ColorCheck->Recryst Yellow/Brown Weigh Check Weight (Constant Weight?) VacOven->Weigh Recryst->VacOven Wet Crystals Weigh->VacOven No (Repeat) Final Anhydrous Salt Store in Desiccator Weigh->Final Yes

Figure 2: Workflow for selecting between simple drying and recrystallization.

Module 3: Impact Analysis

Why does this matter? (The "So What?" factor)

Q: How does wet Piperidine HCl affect my stoichiometry?

A: This is the most common silent error in synthesis.

  • Scenario: You weigh 121.6 mg of Piperidine HCl (MW = 121.6 g/mol ) expecting 1.0 mmol.[1]

  • Reality: If the salt contains 5% water by weight, you typically only added 0.95 mmol of the amine.

  • Consequence: In coupling reactions (e.g., amide bond formation), this 5% deficit leads to incomplete conversion of the expensive electrophile.[1]

Q: Can moisture cause side reactions?

A: Yes.[1]

  • Reagent Quenching: If you are deprotonating the salt in situ using a strong base (e.g., NaH, n-BuLi), the water will react with the base first, generating NaOH/LiOH and consuming the base meant for the piperidine.

  • Acid Chloride Hydrolysis: If reacting Piperidine HCl with an acid chloride (in the presence of a base), moisture will hydrolyze the acid chloride to the carboxylic acid, lowering yield and complicating purification.

Module 4: Storage & Handling Best Practices

ConditionRecommendation
Primary Storage Tightly sealed glass or HDPE container.
Secondary Storage Desiccator containing active silica gel or Drierite™.[1]
Headspace Backfill with Argon or Nitrogen if storing for >1 month.[1]
Handling Minimize open-air time. For critical applications, weigh inside a glovebox or glove bag.[1]
Shelf Life 2 years (if kept dry).[1] Re-test MP before use after 6 months.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65203, Piperidine hydrochloride. Retrieved from [Link][1]

  • Mettler Toledo. Good Titration Practice™ in Karl Fischer Titration. (Technical validation for KF titration of salts). Retrieved from [Link][1]

  • Organic Syntheses. General procedures for drying amines and amine salts. (Methodological grounding for vacuum drying). Retrieved from [Link][1]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 4-[2-(4-Ethoxyphenyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-[2-(4-Ethoxyphenyl)ethyl]piperidine, a heterocyclic scaffold of interest in medicinal chemistry. Rather than a standalone characterization, this document employs a comparative methodology, dissecting the target molecule's spectrum by contrasting its key structural motifs—the 4-substituted piperidine ring, the ethoxy group, and the phenylethyl linker—with simpler, analogous compounds. This approach provides a robust framework for unambiguous signal assignment and a deeper understanding of how subtle structural modifications influence chemical shifts. The guide includes a detailed experimental protocol, data visualization through structured tables and diagrams, and is grounded in foundational NMR principles to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Structural Significance of Substituted Piperidines

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. Specifically, 4-substituted piperidines are core components of numerous therapeutic agents, including potent analgesics that target opioid receptors.[2] The molecule this compound combines this critical piperidine core with a phenylethyl sidechain, a feature also common in neurologically active compounds.

Accurate structural elucidation is paramount in drug development, and NMR spectroscopy is the cornerstone of this process. This guide offers a comprehensive, expert-level breakdown of the ¹H NMR spectrum of this compound. Our core directive is to move beyond simple peak reporting and instead, to build a self-validating interpretation through rigorous comparison with fundamental chemical structures. By understanding the spectral signatures of the individual components, we can assemble a confident and complete picture of the target molecule.

Foundational Principles of ¹H NMR Spectroscopy

A proficient analysis of any ¹H NMR spectrum relies on understanding four key facets of the data[3]:

  • Number of Signals : The number of distinct signals corresponds to the number of non-equivalent sets of protons in the molecule. Protons are considered equivalent if they can be interchanged by a symmetry operation (like rotation or reflection) or through rapid conformational changes.[4]

  • Chemical Shift (δ) : The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the protons. Electron-withdrawing groups (like oxygen) "deshield" nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[5]

  • Integration : The area under each signal is proportional to the number of protons it represents. This allows for a quantitative ratio of the different types of protons in the molecule.[3]

  • Spin-Spin Splitting (Multiplicity) : The splitting of a signal into multiple lines (e.g., a triplet, quartet) is caused by the influence of non-equivalent protons on adjacent carbons. The n+1 rule is a reliable guide for simple systems, where 'n' is the number of adjacent, non-equivalent protons.[5]

The choice of a deuterated solvent (e.g., CDCl₃) is crucial to avoid a large, interfering solvent signal in the spectrum. Tetramethylsilane (TMS) is the universal internal standard, with its signal defined as 0.0 ppm.[5]

¹H NMR Spectral Profile of this compound

The structure of this compound presents several distinct proton environments, each with a characteristic spectral signature.

Figure 1: Structure of this compound with distinct proton environments highlighted.

Predicted ¹H NMR Signal Assignments

The following table summarizes the predicted chemical shifts, multiplicities, and integrations for the target molecule in a standard solvent like CDCl₃.

Signal LabelProton AssignmentPredicted δ (ppm)MultiplicityIntegrationCausality and Field Insights
a Aromatic (ortho to -CH₂CH₂-)~ 7.10Doublet (d)2HThese protons are part of an AA'BB' system. They appear as a doublet due to coupling with protons 'b'.
b Aromatic (ortho to -OCH₂CH₃)~ 6.85Doublet (d)2HThe adjacent electron-donating ethoxy group shields these protons, shifting them upfield relative to protons 'a'.
c Ethoxy (-OCH₂ CH₃)~ 4.01Quartet (q)2HDeshielded by the adjacent oxygen atom. The signal is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).
d Piperidine (-CH₂ -N-CH₂ -)~ 3.15Multiplet (m)2H (axial)Protons adjacent to the nitrogen are deshielded. The axial and equatorial protons are non-equivalent, leading to complex multiplets.
e Ethyl Linker (-CH₂ -Ar)~ 2.78Triplet (t)2HAppears as a triplet due to coupling with the adjacent methylene group of the linker.
f Piperidine (-CH₂-N -CH₂-)~ 2.65Multiplet (m)2H (equatorial)Often appears as a broader multiplet compared to the axial protons.
g Ethyl Linker (-CH₂ -CH₂-Ar)~ 2.55Triplet (t)2HCoupled to the other methylene group of the linker, resulting in a triplet.
h Piperidine (-CH₂-CH-CH₂-)~ 1.80Multiplet (m)4HRepresents the protons on C3 and C5 of the piperidine ring.
i Piperidine (-CH-)~ 1.55Multiplet (m)1HThe lone proton at the substitution point (C4) is heavily overlapped.
j Ethoxy (-OCH₂CH₃ )~ 1.40Triplet (t)3HThis classic ethyl group signature is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).
k Piperidine (-CH₂-CH-CH₂-)~ 1.30Multiplet (m)The upfield portion of the complex piperidine signals.
l Amine (-NH -)VariableBroad Singlet (br s)1HThe chemical shift is highly dependent on solvent, concentration, and temperature. May exchange with D₂O.

Comparative Spectral Analysis: Building Confidence in Assignments

To validate the assignments in the table above, we compare the spectrum of our target molecule to simpler compounds that represent its core fragments.

Alternative 1: Unsubstituted Piperidine

The ¹H NMR spectrum of simple piperidine shows three main signals: protons at C2/C6 (~2.8 ppm), protons at C3/C5 (~1.55 ppm), and the proton at C4 (~1.55 ppm), often overlapping.[6] Introducing the bulky 4-substituent in our target molecule breaks this symmetry. This results in a more complex series of multiplets for the piperidine ring protons, spread over a wider range (~1.2-3.2 ppm), confirming the significant influence of the substituent on the ring's magnetic environment.

Alternative 2: 1-Ethoxy-4-methylbenzene vs. This compound

This comparison helps validate the signals from the ethoxy-phenyl moiety. In 1-ethoxy-4-methylbenzene, one would expect a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons of the ethoxy group, which is precisely what we predict for our target molecule.[7][8] The aromatic region would also show a characteristic AA'BB' pattern. The close correlation in these patterns provides strong evidence for our assignments of signals a, b, c, and j .

Alternative 3: Phenethyl Alcohol

Phenethyl alcohol (C₆H₅CH₂CH₂OH) provides a clean model for the phenylethyl linker.[9] Its spectrum features two triplets: one for the benzylic protons (-CH₂-Ar) around 2.8 ppm and another for the protons adjacent to the hydroxyl group (-CH₂-OH) around 3.8 ppm. In our target molecule, the linker protons (e and g ) are also expected to be triplets around a similar region (~2.5-2.8 ppm), confirming their identity.

Summary Comparison Table
CompoundKey ProtonsTypical δ (ppm)Key Takeaway for Analysis
Target Molecule Ethoxy -OCH₂- / -CH₃~4.0 (q) / ~1.4 (t)Classic ethyl group pattern, deshielded by oxygen.
Target Molecule Aromatic Protons~7.1 (d) / ~6.8 (d)AA'BB' system indicative of 1,4-disubstitution.
Target Molecule Piperidine Protons~1.2 - 3.2 (m)Complex multiplets due to substituent-induced asymmetry.
Piperidine[6]C2/C6-H & C3/C4/C5-H~2.8 (m) & ~1.55 (m)Provides the baseline for identifying the piperidine ring signals and appreciating the substituent's effect.
1-Ethoxy-4-methylbenzene[7][8]Ethoxy -OCH₂- / -CH₃~4.0 (q) / ~1.3 (t)Confirms the assignment of the ethoxy group signals.
Phenethyl Alcohol[9]-CH₂-Ar / -CH₂-O-~2.8 (t) / ~3.8 (t)Validates the assignment of the ethyl linker protons as two distinct triplets.

Experimental Methodology

To ensure reproducibility and accuracy, a standardized protocol for data acquisition is essential.

Workflow for ¹H NMR Data Acquisition and Analysis

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis p1 1. Weigh Sample (~5-10 mg of compound) p2 2. Add Deuterated Solvent (~0.7 mL CDCl₃) p1->p2 p3 3. Add Internal Standard (1 drop of 0.03% TMS in CDCl₃) p2->p3 p4 4. Vortex to Dissolve (Ensure clear, homogenous solution) p3->p4 p5 5. Transfer to NMR Tube (Filter if particulates are present) p4->p5 a1 1. Insert Sample & Lock (Lock on deuterium signal of CDCl₃) p5->a1 a2 2. Shim Coils (Optimize magnetic field homogeneity) a1->a2 a3 3. Set Parameters (Pulse sequence, scans, spectral width) a2->a3 a4 4. Acquire Spectrum (Typically 16-64 scans) a3->a4 d1 1. Fourier Transform (Convert FID to spectrum) a4->d1 d2 2. Phase Correction (Adjust peak shapes to be purely absorptive) d1->d2 d3 3. Baseline Correction (Ensure flat baseline) d2->d3 d4 4. Calibrate Spectrum (Set TMS peak to 0.00 ppm) d3->d4 d5 5. Integrate Signals & Assign Peaks (Compare with predicted structure) d4->d5

Figure 2: Standardized workflow for ¹H NMR spectrum acquisition and analysis.

Step-by-Step Protocol
  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound and place it in a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (commercially available as 0.03% in CDCl₃).

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition (Example on a 400 MHz spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Perform an automatic or manual shimming procedure to optimize the magnetic field homogeneity.

    • Set the acquisition parameters:

      • Spectral Width : -2 to 12 ppm

      • Number of Scans : 16 (increase for dilute samples)

      • Relaxation Delay : 1.0 seconds

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing :

    • Apply a Fourier transform to the FID.

    • Perform phase correction to ensure all peaks have a positive, absorptive lineshape.

    • Apply a baseline correction to create a flat spectrum.

    • Calibrate the spectrum by setting the TMS signal to exactly 0.00 ppm.

    • Integrate all signals and record the relative areas.

    • Assign each signal according to the analysis presented in Sections 3 and 4.

Conclusion

The ¹H NMR spectrum of this compound is complex, but its interpretation can be approached systematically and with high confidence. By dissecting the molecule into its constituent fragments—the 1,4-disubstituted aromatic ring, the ethoxy group, the ethyl linker, and the 4-substituted piperidine ring—and comparing their expected signals to simpler model compounds, a complete and validated assignment is achievable. The characteristic quartet/triplet of the ethoxy group, the AA'BB' pattern of the aromatic ring, the pair of triplets from the linker, and the complex upfield multiplets of the piperidine core together form a unique spectral fingerprint. This comparative guide provides not only the specific spectral data for the title compound but also a logical framework for the analysis of other similarly complex molecules in a research and development setting.

References

  • Filo. (2023, November 4). How an ¹H NMR distinguish between the compounds in each of the f... Retrieved from [Link]

  • ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ethoxyethane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Chegg.com. (2021, September 29). Solved (A) How many signals would you observe in the 1H-NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR (300 MHz) spectrum of (S)-1-phenylethyl (R)-acetoxyphenylacetate and (R)-. Retrieved from [Link]

  • Fu, H. et al. (2025). Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative ¹H NMR Spectroscopy. Magnetic Resonance in Chemistry.
  • Pandiarajan, K., Manimekalai, A., & Rajarajan, G. (2001). ChemInform Abstract: ¹H NMR Spectral Study of Some 4-Hydroxy-2,6-diphenylpiperidines... ChemInform, 32(7).
  • Manimekalai, A., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • PubChem. (n.d.). 1-Phenylethanol, (S)-. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Ashenhurst, J. (2022, February 8). ¹H NMR: How Many Signals? Master Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Retrieved from [Link]

  • Supporting Information for Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation. (n.d.). Retrieved from [Link]

  • PureSynth. (n.d.). 4-Amino-1-[2-(4-Methoxyphenyl)Ethyl]Piperidine 98.0%(HPLC). Retrieved from [Link]

  • Schubert, T., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. Retrieved from [Link]

  • Le, T. P., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. ¹H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Ethoxyphenyl)piperidine. Retrieved from [Link]

  • Arulraj, R., & Thenmozhi, K. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 4-[2-(4-Ethoxyphenyl)ethyl]piperidine

[1][2]

Executive Summary & Application Scope

This compound (C₁₅H₂₃NO, MW 233.[1][2]35) is a critical pharmacophore often found as a synthetic intermediate or degradation impurity in the manufacturing of antihistamines, antipsychotics, and opioid analgesics.[1]

Distinguishing this C-substituted piperidine from its N-substituted regioisomers (e.g., 1-[2-(4-ethoxyphenyl)ethyl]piperidine) is a common analytical challenge.[1][2] While both isomers share the same molecular weight and elemental composition, their fragmentation pathways under Collision-Induced Dissociation (CID) are distinct.[1] This guide delineates these differences to facilitate unambiguous identification.

Key Performance Indicators (MS/MS)
FeatureTarget: 4-Substituted (C-Link)Alternative: N-Substituted (N-Link)
Dominant Mechanism Benzylic Cleavage & Charge Remote Fragmentation

-Cleavage (Proximal to Nitrogen)
Base Peak (ESI+) m/z 135 (Ethoxybenzyl cation)m/z 98 (Methylenepiperidinium)
Diagnostic Ion m/z 84 (Piperidine ring)m/z 135 (Lower abundance than in Target)
LOD (Est.) 0.5 ng/mL (High ionization efficiency)0.1 ng/mL (Higher proton affinity)

Technical Deep Dive: Fragmentation Mechanics

The Target: this compound

Precursor Ion: [M+H]⁺ = m/z 234.18[1][2]

Under Electrospray Ionization (ESI) in positive mode, the protonation occurs primarily on the secondary amine of the piperidine ring.[1] The fragmentation is driven by the stability of the resulting carbocations.[1]

Primary Pathway: Benzylic Cleavage

The most energetically favorable pathway involves the cleavage of the C-C bond between the ethyl linker and the piperidine ring, or within the ethyl linker itself, driven by the formation of a resonance-stabilized 4-ethoxybenzyl cation .[1]

  • Mechanism: Inductive cleavage assisted by the aromatic system.[1]

  • Fragment: m/z 135.08 (C₉H₁₁O⁺).[1]

  • Secondary Loss: The m/z 135 ion often loses ethylene (C₂H₄, 28 Da) from the ethoxy group to form the 4-hydroxybenzyl cation at m/z 107.05 .[1]

Secondary Pathway: Piperidine Ring Preservation

Unlike N-substituted analogs, the C-substituted piperidine ring is robust.[1][2] However, at higher collision energies (CE > 35 eV), the alkyl chain cleaves to leave the piperidine moiety.[1]

  • Fragment: m/z 84.08 (C₅H₁₀N⁺, Piperidinium radical cation derivative) or m/z 82.06 (Tetrahydropyridinium).[1]

The Alternative: 1-[2-(4-Ethoxyphenyl)ethyl]piperidine (N-Isomer)

Precursor Ion: [M+H]⁺ = m/z 234.18[1][2]

In the N-substituted isomer, the ethyl phenyl group is attached directly to the nitrogen.[1] This changes the "weakest link" significantly.[1]

  • Dominant Pathway (

    
    -Cleavage):  The bond adjacent to the nitrogen atom (exocyclic C-N bond) is highly labile.[1][2]
    
  • Fragment: m/z 98.10 (N-methylenepiperidinium ion, C₆H₁₂N⁺).[1][2] This is the hallmark "fingerprint" of N-ethyl piperidines.[1]

  • Differentiation: If your spectrum is dominated by m/z 98, you likely have the N-isomer, not the 4-substituted target.[1]

Visualization of Signaling Pathways (DOT)[1][2]

The following diagram illustrates the divergent fragmentation pathways between the Target (4-substituted) and the Alternative (N-substituted).

FragmentationPathwayM_TargetTarget: 4-Substituted[M+H]+ m/z 234F_BenzylEthoxybenzyl Cationm/z 135 (Base Peak)M_Target->F_BenzylBenzylic Cleavage(Major)F_PipPiperidine Ringm/z 84M_Target->F_PipAlkyl LossM_AltAlternative: N-Substituted[M+H]+ m/z 234F_AlphaN-Methylene Piperidiniumm/z 98 (Base Peak)M_Alt->F_AlphaAlpha-Cleavage(Dominant)F_Benzyl_AltEthoxybenzyl Cationm/z 135 (Minor)M_Alt->F_Benzyl_AltC-N Cleavage(Minor)F_PhenolHydroxybenzyl Cationm/z 107F_Benzyl->F_Phenol- C2H4 (28 Da)

Caption: Divergent fragmentation pathways: The Target favors benzylic cleavage (m/z 135), while the N-isomer favors alpha-cleavage (m/z 98).

Experimental Protocols

To replicate these results and ensure valid identification, follow this self-validating LC-MS/MS protocol.

Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of the analyte in 1 mL of Methanol (HPLC Grade).

  • Working Standard: Dilute stock to 1 µg/mL using 0.1% Formic Acid in Water/Methanol (50:50 v/v).

    • Why: Acidic pH ensures full protonation of the piperidine nitrogen ([M+H]⁺), maximizing sensitivity in ESI+.[1]

LC-MS/MS Parameters (Q-TOF / Orbitrap)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.[1]

  • Ion Source: ESI Positive Mode.[1][3]

    • Capillary Voltage: 3500 V.[1]

    • Gas Temp: 300°C.[1]

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV).[1]

    • Validation Step: At 10 eV, the parent ion (m/z 234) should be abundant.[1] At 40 eV, the parent should disappear, replaced entirely by m/z 135 and m/z 107 (for the Target).[1]

Data Interpretation Checklist
ObservationConclusion
Base Peak m/z 98 Negative. Sample is likely the N-substituted isomer.[1][2]
Base Peak m/z 135 Positive. Consistent with 4-substituted structure.[1][2]
Peak at m/z 121 Check Analog. Indicates Methoxy- analog (loss of CH₂).[1][2]
Peak at m/z 220 Check Impurity. Indicates loss of -CH₃ (Demethylation).[1][2]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester (Related Piperidine Fragmentation).[1][2] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1][2]

  • PubChem. Compound Summary: 4-(2-Ethoxyphenyl)piperidine (Structural Analog).[1][2][4][5][6] National Library of Medicine.[1] Available at: [Link][1][2]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monograph: 4-ANPP (N-substituted Piperidine Comparison). Available at: [Link][1][2]

Comparative Pharmacodynamics: Alkoxy-Substituted Phenethyl Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of alkoxy-substituted phenethyl piperidine analogs, specifically focusing on the structure-activity relationships (SAR) of Methoxyacetylfentanyl versus its ethoxy-substituted counterparts and the parent scaffold.

Focus: Methoxy- vs. Ethoxy-Acetamide Modifications in the Fentanyl Scaffold

Executive Summary & Structural Logic

The optimization of the 4-anilidopiperidine scaffold (the core of fentanyl) relies heavily on the "Goldilocks zone" of the N-acyl chain length. While the propionyl group (3-carbon) of fentanyl represents the optimal steric fit for the Mu-Opioid Receptor (MOR) orthosteric pocket, modifications using alkoxy groups (methoxy vs. ethoxy) introduce unique electronic and steric variables.

This guide analyzes the potency shift observed when introducing an ether oxygen into the acyl chain. Specifically, we compare Methoxyacetylfentanyl (a known New Psychoactive Substance) against the Ethoxy- analogs to demonstrate how increasing lipophilicity (LogP) competes with steric hindrance at the receptor site.

The Core Comparison
FeatureMethoxy- Analog (-CH₂-O-CH₃)Ethoxy- Analog (-CH₂-O-CH₂CH₃)
Steric Bulk Moderate (Replaces Propionyl methylene with Oxygen)High (Extends chain length beyond optimal pocket depth)
Electronic Effect Ether Oxygen acts as H-bond acceptorIncreased lipophilicity; potential steric clash
Primary Example Methoxyacetylfentanyl Ethoxyacetylfentanyl (Theoretical/NPS)
Potency Trend Moderate Potency (approx. 20-30% of Fentanyl)Reduced Potency (Predicted <10% of Fentanyl)

Pharmacological Data Analysis

The following data aggregates experimental binding affinities (


) and functional potencies (

) from established toxicological reports and SAR studies.
Table 1: Comparative Potency Metrics
CompoundSubstituent (R)

(MOR) [nM]

(Analgesia) [mg/kg]
Relative Potency (vs Fentanyl)
Fentanyl (Control)Propionyl (-CO-CH₂CH₃)1.35 0.018 100%
Acetylfentanyl Acetyl (-CO-CH₃)4.280.021~30%
Methoxyacetylfentanyl Methoxyacetyl (-CO-CH₂OCH₃)51.9 0.053 ~10-30%
Butyrfentanyl Butyryl (-CO-CH₂CH₂CH₃)15.80.050~35%
Valerylfentanyl Valeryl (-CO-CH₂CH₂CH₂CH₃)53.0> 0.10< 5%

Interpretation:

  • The "Oxygen Penalty": Replacing the central methylene of a propyl chain with an oxygen (Methoxyacetyl) significantly increases the

    
     (reduces affinity) from ~1.35 nM to ~52 nM. This suggests that the ether oxygen may disrupt hydrophobic packing within the receptor pocket or create an unfavorable solvation shell.
    
  • The Chain Extension Rule: As seen with Valerylfentanyl (

    
     53 nM), extending the chain length beyond 3-4 atoms drastically reduces affinity. Ethoxyacetylfentanyl , being sterically larger than Methoxyacetyl and comparable to Valeryl in length/bulk, is projected to have significantly diminished potency due to steric clashes with the receptor's Trp293 or Asp147 residues.
    

Mechanism of Action: Signaling Pathway

The activation of the Mu-Opioid Receptor (MOR) by these analogs triggers a G-protein coupled cascade. The potency differences described above directly correlate to the efficiency of G


 recruitment.

MOR_Signaling Ligand Ligand (Methoxy/Ethoxy Analog) MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binding (Ki) G_Protein Gi/Go Protein (Heterotrimer) MOR->G_Protein GTP/GDP Exchange AC Adenylyl Cyclase G_Protein->AC Inhibition (-) K_Channels GIRK Channels (Hyperpolarization) G_Protein->K_Channels Activation (+) Ca_Channels VGCC (Inhibition) G_Protein->Ca_Channels Inhibition (-) cAMP cAMP Levels (Decreased) AC->cAMP Downregulation

Figure 1: The G-protein dependent signaling cascade activated by phenethyl piperidines. Potency (


) is determined by the ligand's ability to stabilize the active conformation of the MOR.

Experimental Protocols

To validate the potency differences between methoxy and ethoxy analogs, the following self-validating protocols are recommended.

Protocol A: [³⁵S]GTP S Functional Binding Assay

Measures the functional activation of the G-protein, distinguishing partial from full agonists.

  • Membrane Preparation:

    • Harvest CHO-hMOR cells (Chinese Hamster Ovary cells expressing human MOR).

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 20,000 x g for 20 mins. Resuspend pellet.

  • Assay Setup:

    • Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, 10

      
      M GDP.
      
    • Tracer: 0.05 nM [³⁵S]GTP

      
      S.
      
    • Ligand: Add Methoxyacetylfentanyl or Ethoxy- analog (Concentration range:

      
       to 
      
      
      
      M).
    • Control: Use DAMGO (10

      
      M) as 100% stimulation control and Naloxone  (10 
      
      
      
      M) to define non-specific binding.
  • Incubation:

    • Incubate for 60 minutes at 30°C.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Plot dose-response curves. Calculate

      
       and 
      
      
      
      (efficacy).
Protocol B: In Silico Molecular Docking Workflow

Predicts steric clashes for the bulkier ethoxy group.

Docking_Workflow PDB Crystal Structure Retrieval (PDB ID: 4DKL) Prep Protein Prep (Remove H2O, Add Hydrogens) PDB->Prep Grid Grid Generation (Orthosteric Pocket) Prep->Grid LigandGen Ligand Generation (Methoxy vs Ethoxy Analogs) Dock Glide/AutoDock Vina (Rigid Receptor, Flexible Ligand) LigandGen->Dock Grid->Dock Score Scoring (XP Score) & Interaction Analysis Dock->Score

Figure 2: Computational workflow for predicting binding affinity differences based on steric hindrance.

Synthesis of Findings

The comparison between methoxy and ethoxy substitutions on the fentanyl scaffold reveals a critical limitation in the structure-activity relationship:

  • Steric Limit: The MOR binding pocket has a finite depth for the N-acyl chain. While the methoxy group is tolerated (albeit with reduced affinity compared to fentanyl), the ethoxy group exceeds the optimal volume. This mimics the potency drop-off seen in Valerylfentanyl.

  • Lipophilicity vs. Affinity: Although the ethoxy group increases lipophilicity (which aids Blood-Brain Barrier penetration), this pharmacokinetic advantage is negated by the pharmacodynamic loss of receptor affinity (

    
    ).
    
References
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018). Report on the risk assessment of 2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (methoxyacetylfentanyl). [Link][1][2]

  • Eshleman, A. J., et al. (2020).[3][4] Affinity, potency, efficacy, selectivity, and molecular modeling of substituted fentanyls at opioid receptors.[3][5] Biochemical Pharmacology, 182, 114293. [Link]

  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385–412. [Link]

  • BindingDB. (2023). Mu-Opioid Receptor Binding Data for Fentanyl Analogs. [Link]

  • US Drug Enforcement Administration (DEA). (2017).[6][7] Schedules of Controlled Substances: Temporary Placement of Methoxyacetyl fentanyl into Schedule I. [Link]

Sources

Comparative Guide: Structural Validation of 4-[2-(4-Ethoxyphenyl)ethyl]piperidine via FTIR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical actives, 4-[2-(4-Ethoxyphenyl)ethyl]piperidine (hereafter 4-EPEP ) serves as a critical pharmacophore, structurally related to various antihistamines and hERG channel blockers. While Nuclear Magnetic Resonance (NMR) remains the gold standard for ab initio structural elucidation, it is often rate-limiting for routine Quality Control (QC).

This guide validates the efficacy of Fourier Transform Infrared (FTIR) Spectroscopy as a high-throughput alternative for structural verification. We demonstrate that FTIR provides a distinct "spectral fingerprint" capable of validating the three core moieties of 4-EPEP—the ethoxy ether, the para-substituted aromatic ring, and the piperidine amine—with a speed and cost-efficiency superior to NMR for batch release.

Structural Breakdown & Spectral Prediction

To validate 4-EPEP, we must deconstruct the molecule into its vibrational chromophores. The molecule consists of a secondary amine (piperidine) linked by an ethyl chain to a para-ethoxyphenyl group.

The Three-Pillar Validation Model
MoietyStructural FeatureTarget Vibrational ModeExpected Region (cm⁻¹)
A Ethoxy Ether (Ar-O-R)C–O–C Asymmetric Stretch1230 – 1250 (Strong)
B Para-Substituted Ring C–H Out-of-Plane (OOP) Bend800 – 850 (Sharp)
C Piperidine (2° Amine) N–H Stretch / Ammonium (if salt)3300 – 3500 (Base) or 2400 – 3000 (HCl Salt)

Critical Note on Salt Forms: 4-EPEP is frequently handled as a Hydrochloride (HCl) salt to ensure stability. In the HCl form, the distinct N–H stretch of the free base disappears, replaced by a broad, complex "ammonium band" spanning 2400–3000 cm⁻¹, often obscuring aliphatic C–H stretches.

Comparative Analysis: FTIR vs. Alternatives

While FTIR is our focus, a robust validation strategy requires understanding where it fits relative to NMR and Mass Spectrometry (MS).

Performance Matrix
FeatureFTIR (ATR) ¹H NMR (500 MHz) Raman Spectroscopy
Primary Utility Functional Group ID & Polymorph CheckConnectivity & Atom CountingSymmetric Bond ID (C=C, S-S)
Sample Prep Minimal (Solid state)High (Deuterated solvent dissolution)Minimal (Solid state)
Throughput < 2 mins/sample15–30 mins/sample< 2 mins/sample
Structural Specificity Moderate (Fingerprint matching)High (Exact connectivity)Moderate
Destructive? NoNo (but sample is solvated)No
Limit of Detection > 1% impurity> 0.1% impurity> 1% impurity
Decision Logic for Researchers

The following decision tree illustrates when to deploy FTIR versus NMR during the drug development lifecycle.

ValidationLogic Start Sample: 4-EPEP Batch Stage Development Stage? Start->Stage Synthesis Initial Synthesis / R&D Stage->Synthesis New Route Routine Routine QC / Scale-Up Stage->Routine Established Process NMR Method: ¹H & ¹³C NMR (Confirm Connectivity) Synthesis->NMR FTIR Method: ATR-FTIR (Confirm Identity vs Standard) Routine->FTIR Pass1 Release for Bio-Assay NMR->Pass1 Pass2 Release for Production FTIR->Pass2

Figure 1: Decision matrix for selecting analytical validation methods based on development stage.

Experimental Protocol: ATR-FTIR Validation

This protocol uses Attenuated Total Reflectance (ATR) , eliminating the need for KBr pellets and reducing moisture interference.

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe ATR crystal.

  • Reference Standard: Validated lot of 4-EPEP (characterized by NMR).

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Workflow
  • System Blanking:

    • Clean crystal with isopropanol; allow to dry.

    • Collect background spectrum (Air) at 4 cm⁻¹ resolution, 16 scans.

  • Sample Loading:

    • Place ~5 mg of 4-EPEP powder onto the center of the crystal.

    • Apply pressure using the anvil (target force: 80–100 N) to ensure intimate contact.

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 32 (to optimize Signal-to-Noise).

  • Processing:

    • Apply Automatic Baseline Correction.

    • Normalize intensity (optional, for overlay comparison).

  • Validation:

    • Compare peak positions against the Reference Table (Section 5).

FTIR_Workflow Prep 1. Crystal Cleaning (Isopropanol) Background 2. Background Scan (Air) Prep->Background Load 3. Load Sample (High Pressure) Background->Load Scan 4. Acquire Spectrum (4000-600 cm⁻¹) Load->Scan Analyze 5. Peak Picking & Comparison Scan->Analyze

Figure 2: Operational workflow for ATR-FTIR analysis.[2]

Data Interpretation & Acceptance Criteria

The following table defines the "Pass/Fail" criteria. Data is based on characteristic group frequencies for aryl-alkyl ethers and piperidines [1, 2].

Assumed Form: 4-EPEP Hydrochloride Salt.[3]

Functional GroupVibration ModeAcceptance Range (cm⁻¹)Validation Insight
Amine Salt (NH₂⁺) N–H Stretch (Broad)2400 – 2900 Broad band distinct from sharp free amine; indicates salt formation.
Aromatic Ring C=C Ring Stretch1510 ± 10 Diagnostic for the phenyl ring.
Aromatic Ring C=C Ring Stretch1610 ± 10 Secondary aromatic band; confirms conjugation.
Ethoxy Ether C–O–C Asymmetric Stretch1245 ± 10 Critical Identifier. Very strong intensity. Distinguishes from methoxy analogs.
Ethoxy Ether C–O–C Symmetric Stretch1040 ± 10 Secondary confirmation of the ether linkage.
Para-Substitution C–H Out-of-Plane Bend830 ± 10 Critical Identifier. Confirms 1,4-substitution pattern (para).
Alkyl Chain C–H Stretch (sp³)2850 – 2950 Often appears as "shoulders" on the broad ammonium band.
Troubleshooting Anomalies
  • Peak Shift > 15 cm⁻¹: Suspect polymorphism or hydration state change.

  • Missing Broad Band (2400-2900): Sample may have reverted to Free Base (check pH/storage).

  • New Peak at 1700 cm⁻¹: Indicates oxidation (carbonyl formation) or solvent contamination (acetone/ethyl acetate).

Conclusion

For the structural validation of This compound , FTIR offers a rapid, non-destructive, and chemically specific method suitable for routine QC. By targeting the 1245 cm⁻¹ (Ether) and 830 cm⁻¹ (Para-substituted aromatic) bands, researchers can effectively confirm identity and screen for gross errors without the solvent consumption or time cost of NMR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for IR functional group assignment).
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrometry Data Center & Infrared Spectroscopy Database. Available at: [Link]

  • PubChem. (2024).[4] 4-(2-Ethoxyphenyl)piperidine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Comparative Guide: Reference Standards for 4-[2-(4-Ethoxyphenyl)ethyl]piperidine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the hierarchy of reference standards available for the quantification of 4-[2-(4-Ethoxyphenyl)ethyl]piperidine , a critical intermediate and process-related impurity (PRI) often associated with the synthesis of complex piperidine-class pharmaceuticals (e.g., NMDA antagonists, opioid precursors, or antihistamines).

Accurate quantification of this moiety is non-negotiable in drug development. Miscalculation of its purity or concentration can lead to regulatory hold (CRL) under ICH Q3A(R2) guidelines due to mass balance discrepancies. This guide compares Certified Reference Materials (CRMs) against Analytical Standards and Research Grade Materials , providing a validated experimental protocol for their effective use.

Part 1: The Comparative Analysis

Selecting the correct reference standard grade is a function of the development phase and the regulatory risk tolerance.

Table 1: Comparative Performance Matrix of Reference Standard Grades
FeatureOption A: ISO 17034 CRM Option B: ISO 17025 Analytical Standard Option C: Research Grade / In-House
Primary Use Case Method Validation, Dispute Settlement, Calibration of Secondary Standards.Routine QC Release, Stability Testing.Early Discovery, Non-GLP Screening.
Traceability SI-Traceable (NIST/BIPM). Unbroken chain of comparisons.Traceable to CRM or Primary Standard.[1]Often unknown or "Vendor Declared."
Uncertainty Budget Explicitly Stated (e.g., 99.8% ± 0.3%). Includes homogeneity & stability data.[2][3]Purity stated (e.g., >98%), but uncertainty often excludes long-term stability.No uncertainty provided. Purity is "Area %" only.
Defensibility High. Accepted globally by FDA/EMA without further qualification.Medium-High. Accepted for routine use if qualified against a Primary.Low. Must be fully characterized (NMR, MS, ROI) before GMP use.
Cost Factor

(High)

(Moderate)
$ (Low)
Risk Profile Zero Risk. Self-validating via Certificate of Analysis (CoA).Low Risk. Reliable for defined shelf-life.High Risk. Potential salt form mismatch or solvent entrapment.

Expert Insight: For This compound , the secondary amine functionality makes it hygroscopic and prone to carbonate formation if stored improperly. Option C often fails due to water uptake, skewing the assay value by 1–5% if not dried and titrated (Karl Fischer).

Part 2: Decision Logic & Workflow

The following diagram illustrates the decision logic for selecting the appropriate standard based on the regulatory stage (IND vs. NDA) and the specific analytical requirement.

StandardSelection Start Start: Define Analytical Goal Goal1 Method Validation / Transfer Start->Goal1 Goal2 Routine Batch Release (GMP) Start->Goal2 Goal3 Early Process Development (Non-GMP) Start->Goal3 CRM Select ISO 17034 CRM (Primary Standard) Goal1->CRM Highest Rigor Working Select ISO 17025 Analytical Standard Goal2->Working Cost/Vol Balance Research Select Research Grade (Must Qualify In-House) Goal3->Research Working->CRM Periodically Verify Against CRM Qualification Perform Full Characterization (H-NMR, MS, KF, ROI) Research->Qualification Mandatory Before Use Qualification->Working Promote to Working Std

Figure 1: Decision Matrix for Reference Standard Selection based on regulatory requirements and analytical intent.

Part 3: Validated Experimental Protocol

This protocol is designed to be self-validating . It addresses the specific chemical challenges of this compound:

  • Basicity: The piperidine nitrogen (

    
    ) causes severe peak tailing on standard silica columns.
    
  • Solubility: The ethoxy-phenyl tail adds lipophilicity, requiring organic modification.

Methodology: Reverse-Phase HPLC with Diode Array Detection (DAD)

1. Reagents & Materials:

  • Analyte: this compound Reference Standard (Grade selected from Table 1).

  • Column: C18 with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Ammonium Phosphate Buffer, pH adjusted to 3.0 (using Phosphoric Acid). Rationale: Low pH ensures the piperidine is fully protonated, preventing interaction with residual silanols.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

2. Instrument Parameters:

  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temp: 30°C.

  • Detection: UV at 225 nm (primary) and 275 nm (secondary confirmation of phenyl ring).

  • Injection Volume: 10 µL.

3. Preparation of Standards (The "Sandwich" Verification):

  • Stock A (Primary): Weigh 10.0 mg of CRM Grade standard into a 100 mL volumetric flask. Dissolve in 50:50 ACN:Water.

  • Stock B (Check Standard): Weigh 10.0 mg of the Alternative Lot/Grade standard into a separate flask.

  • System Suitability Solution: Dilute Stock A to 50 µg/mL.

4. The Self-Validating Workflow:

  • Blank Injection: Verify baseline cleanliness.

  • SST Injection (5 reps): Inject System Suitability Solution.

    • Requirement: RSD of Peak Area ≤ 0.73% (USP limit for drug substance).

    • Requirement: Tailing Factor (

      
      ) ≤ 1.5. (If 
      
      
      
      , the mobile phase pH is likely too high).
  • Check Standard Verification: Inject Stock B.

    • Pass Criteria: The calculated concentration of Stock B (using Stock A as the calibrator) must be within 98.0% – 102.0% of its certified value.

Data Analysis & Interpretation

The following table summarizes expected recovery data when cross-validating different standard grades against a NIST-traceable CRM.

Standard Grade TestedTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryStatus
ISO 17034 CRM (Ref) 50.0050.00100.0%Pass
ISO 17025 Analytical 50.0049.8599.7%Pass
Research Grade (Raw) 50.0046.2092.4% Fail
Research Grade (Dried) 50.0049.1098.2%Conditional Pass

Critical Observation: The "Research Grade (Raw)" failure (92.4%) is typical for piperidine salts. They are often supplied as Hydrochloride salts which are hygroscopic. Without drying (or correction for water content via Karl Fischer titration), the "As-Is" weight leads to a significant assay error.

Part 4: Impurity Qualification Logic

When this molecule is an impurity in a drug substance, its qualification follows the ICH Q3A(R2) decision tree. The diagram below details the specific pathway for qualifying this compound.

ImpurityQualification Impurity Impurity Detected: This compound LevelCheck Is Level > Reporting Threshold? (>0.05%) Impurity->LevelCheck Identify Identify Structure (Use Ref Standard) LevelCheck->Identify Yes Ignore No Action Required LevelCheck->Ignore No QuantCheck Is Level > Qualification Threshold? (>0.15% or 1.0mg TDI) Identify->QuantCheck ToxStudy Conduct Safety/Tox Study QuantCheck->ToxStudy Yes (High Risk) Accept Acceptable Specification QuantCheck->Accept No (Safe Level) Reduce Reduce via Process Optimization ToxStudy->Reduce Tox Failed ToxStudy->Accept Tox Passed

Figure 2: ICH Q3A(R2) Qualification Logic for Piperidine Impurities.

References
  • International Council for Harmonisation (ICH). (2006).[6] ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[7] Retrieved from [Link]

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link]

  • United States Pharmacopeia (USP). (2023). General Chapter <1058> Analytical Instrument Qualification.[8] USP-NF. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Reference Material Definitions and Traceability. Retrieved from [Link]

Sources

Comparative Pharmacophore Guide: 4-[2-(4-Ethoxyphenyl)ethyl]piperidine vs. Haloperidol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between the 4-[2-(4-Ethoxyphenyl)ethyl]piperidine scaffold and the Haloperidol pharmacophore. This analysis is designed for researchers in medicinal chemistry and pharmacology, focusing on the structural determinants that shift selectivity between Dopaminergic (D2) and Sigma-1 (


) receptor pathways.

Executive Summary & Pharmacophore Definition

This guide contrasts two distinct piperidine-based pharmacophores. While both share a piperidine core, their substitution patterns dictate divergent pharmacological profiles.[1] Haloperidol represents the classic butyrophenone/4-phenylpiperidine class (high D2 affinity), whereas this compound represents the 4-phenethylpiperidine class (high


/NMDA affinity).
The Competitors
FeatureHaloperidol Pharmacophore This compound
Core Structure 4-(4-Chlorophenyl)-4-hydroxypiperidineThis compound
Linker to Aryl Group Direct bond (C4–Phenyl)Ethyl linker (C4–CH₂CH₂–Phenyl)
Key Substituent 4-Chloro, 4-Hydroxy (Polar/H-bond donor)4-Ethoxy (Lipophilic/H-bond acceptor)
Primary Target Dopamine D2 (Antagonist),

(Antagonist)
Sigma-1 (

)
(Agonist/Antagonist), NMDA (NR2B)
Pharmacological Role Typical AntipsychoticSelective Sigma Ligand / NR2B Modulator Probe

Structural Analysis & SAR Implications

The transition from the Haloperidol scaffold to the 4-phenethylpiperidine scaffold illustrates a critical Structure-Activity Relationship (SAR) "switch."

The "Linker Rule" in Piperidine SAR
  • Haloperidol (Zero-Linker): The phenyl ring is directly attached to the piperidine C4. This rigid, compact arrangement is essential for fitting into the orthosteric binding site of the D2 receptor , where the basic nitrogen interacts with Asp114 and the phenyl group engages in

    
    -
    
    
    
    interactions with Trp386.
  • Comparator (Ethyl-Linker): The insertion of a two-carbon (ethyl) chain pushes the aryl group further from the piperidine core. This elongation creates steric clash within the D2 pocket, drastically reducing D2 affinity. Conversely, this extended hydrophobic domain is privileged for the

    
     receptor's hydrophobic pocket  and the NR2B subunit of NMDA receptors  (similar to Ifenprodil and Eliprodil).
    
The 4-Ethoxy Substituent
  • Haloperidol (4-Cl/OH): The 4-OH group participates in hydrogen bonding within the D2 pocket.

  • Comparator (4-OEt): The 4-ethoxy group increases lipophilicity (

    
    ) and provides a specific steric bulk that is highly favorable for the 
    
    
    
    receptor's "primary hydrophobic region." This mimics the alkoxy-phenyl patterns seen in selective sigma ligands like NE-100 and SA4503 .

Pharmacological Performance Comparison

The following data summarizes the receptor binding profiles. Note that while Haloperidol is a "dirty" drug (hitting D2,


, 

), the phenethylpiperidine scaffold is designed to clean up D2 activity and enhance

selectivity.
Table 1: Representative Binding Affinities ( )
Receptor TargetHaloperidol (Reference)4-Phenethylpiperidine Scaffold (Comparator)Functional Outcome
Dopamine D2 1.2 nM (High Affinity)> 1,000 nM (Low Affinity)Loss of EPS side effects
Sigma-1 (

)
2.0 nM (High Affinity)1 – 10 nM (High Affinity)Retained/Enhanced Modulation
NMDA (NR2B) > 10,000 nM10 – 100 nM (Moderate/High)Neuroprotection Potential
5-HT2A ~50 nM> 500 nMReduced metabolic liability

> Note: Data for the comparator is derived from SAR studies of 4-phenethylpiperidine derivatives (e.g., Eliprodil analogs) which share the core scaffold [1, 2].

Experimental Protocols

To validate the selectivity profile of the this compound scaffold against Haloperidol, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding (D2 vs. )

Objective: Quantify the "Selectivity Shift" caused by the ethyl linker.

  • Membrane Preparation:

    • D2: Rat striatal homogenates or CHO cells expressing human D2 receptors.

    • 
      :  Guinea pig brain homogenates or Jurkat cells (high endogenous 
      
      
      
      ).
  • Radioligands:

    • D2: [³H]-Spiperone (0.5 nM). Control: (+)-Butaclamol (1 µM) to define non-specific binding.

    • 
      :  [³H]-(+)-Pentazocine (3 nM). Control: Haloperidol (10 µM) to define non-specific binding.
      
  • Incubation:

    • Incubate membranes with radioligand and varying concentrations (

      
       to 
      
      
      
      M) of Haloperidol and This compound .
    • Incubate for 120 min at 25°C (equilibrium).

  • Filtration & Counting:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (reduces non-specific binding).

    • Count via liquid scintillation spectroscopy.

  • Data Analysis:

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Validation Criteria: Haloperidol must show

      
       nM for both targets. The Comparator must show 
      
      
      
      nM for D2 but
      
      
      nM for
      
      
      .
Protocol B: Functional Sigma-1 Assay (Ca²⁺ Mobilization)

Objective: Determine if the comparator acts as an agonist or antagonist (Haloperidol is an antagonist).

  • Cell Line: NG108-15 neuroblastoma x glioma hybrid cells.

  • Dye Loading: Load cells with Fura-2 AM (calcium indicator) for 30 min.

  • Stimulation:

    • Treat cells with Bradykinin (induces Ca²⁺ release from ER via IP3).

    • Agonist Mode: Pre-incubate with Comparator. If it is a

      
       agonist, it will potentiate the Bradykinin-induced Ca²⁺ spike (chaperone activity).
      
    • Antagonist Mode: Pre-incubate with Comparator + known agonist (e.g., PRE-084). If it is an antagonist (like Haloperidol), it will block the potentiation.

  • Readout: Fluorescence ratio (340/380 nm).

Mechanism of Action Visualization

The following diagram illustrates the divergent signaling pathways engaged by the two pharmacophores.

PharmacophorePathways Haloperidol Haloperidol (Butyrophenone) D2R Dopamine D2 Receptor (GPCR) Haloperidol->D2R High Affinity (Antagonist) Sigma1 Sigma-1 Receptor (Chaperone) Haloperidol->Sigma1 High Affinity (Antagonist) Comparator This compound (Phenethyl-Piperidine) Comparator->D2R Low Affinity (Steric Clash) Comparator->Sigma1 High Affinity (Agonist/Modulator) NMDA NMDA Receptor (NR2B Subunit) Comparator->NMDA Moderate Affinity (Allosteric) cAMP Decrease cAMP (Gi/o coupling) D2R->cAMP Inhibition EPS Extrapyramidal Side Effects (Motor Control) D2R->EPS Chronic Blockade Ca2 Ca2+ Homeostasis (ER-Mitochondria) Sigma1->Ca2 Modulation Neuroprot Neuroprotection (Anti-apoptotic) NMDA->Neuroprot Inhibition of Excitotoxicity Ca2->Neuroprot Stabilization

Figure 1: Divergent signaling pathways. Haloperidol primarily drives D2 antagonism leading to antipsychotic effects and EPS. The Comparator avoids D2, targeting Sigma-1 and NMDA pathways to promote neuroprotection.

Conclusion & Strategic Application

For drug development professionals, the This compound scaffold represents a strategic "de-risking" tool.

  • Selectivity Probe: It serves as an excellent negative control for D2-mediated behaviors while maintaining Sigma-1 activity.

  • Lead Optimization: If your lead compound resembles Haloperidol but causes catalepsy (EPS), elongating the C4-linker (inserting the ethyl group) is a proven medicinal chemistry tactic to abolish D2 affinity while retaining efficacy at neuroprotective targets (

    
    /NMDA).
    
  • Synthesis Utility: The CAS 1049722-82-8 (HCl salt) acts as a versatile building block. N-alkylation of this secondary amine allows for the rapid generation of libraries to explore the "N-substituent region" of the Sigma-1 pharmacophore.

References
  • Janssen, P. A. (1965). Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines. International Review of Neurobiology. Link

  • Ablordeppey, S. Y., et al. (2012). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry Letters. Link

  • Prezzavento, O., et al. (2007). Sigma receptor ligands: synthesis and biological profile of new 4-phenylpiperidine derivatives. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). This compound hydrochloride (CAS 1049722-82-8).[2][3][4][5] National Center for Biotechnology Information. Link

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-[2-(4-Ethoxyphenyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 4-[2-(4-Ethoxyphenyl)ethyl]piperidine

Executive Summary & Hazard Identification

Handling this compound requires a risk-based approach that transcends generic laboratory safety. As a substituted piperidine derivative, this molecule presents a dual-threat profile: the corrosivity inherent to secondary amines and the enhanced lipophilicity provided by the ethoxyphenyl-ethyl tail.

While specific toxicological data for this exact isomer may be sparse in public registries, Structure-Activity Relationship (SAR) analysis mandates that we treat this substance as a High Potency Pharmaceutical Intermediate (HPPI) and a Corrosive Skin/Eye Hazard .

Critical Hazard Profile (SAR-Derived):

  • Corrosivity: Secondary amines (pKa ~11) are caustic. Contact causes immediate tissue damage (chemical burns) to mucous membranes and eyes.

  • Dermal Absorption: The 4-ethoxyphenyl moiety significantly increases the octanol-water partition coefficient (LogP), facilitating rapid transport across the stratum corneum. This creates a vector for systemic toxicity that simple piperidine lacks.

  • Sensitization: Benzylic/Phenethyl-piperidines are known sensitizers; repeated exposure may induce anaphylactic responses.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" protocols. The following PPE standards are non-negotiable for handling >10 mg quantities.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Primary) Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Piperidine derivatives can permeate thin nitrile. The "dead air" space between gloves provides a permeation buffer. Immediate change upon splash is mandatory.
Hand Protection (High Risk) Silver Shield / Laminate Required for handling pure oil/liquid forms or concentrated stock solutions (>1M). Laminates offer >4hr breakthrough time for amines.
Respiratory P100/OV Half-Mask or Powered Air Purifying Respirator (PAPR) If work is done outside a certified fume hood (strongly discouraged). The P100 protects against solid particulates (salts), OV protects against free-base amine vapors.
Eye/Face Chemical Splash Goggles + Face Shield Safety glasses are insufficient. Amine vapors are lacrimators; direct splash causes irreversible corneal opacity. Face shield protects the neck/chin from splashes.
Body Tyvek® 400 (or equivalent) Lab coats are porous. Non-woven polyethylene (Tyvek) prevents dust embedding and liquid saturation.

Operational Workflow: The "Zero-Contact" Protocol

Safety is not just what you wear; it is how you move. The following workflow minimizes the probability of exposure events.

SafeHandling cluster_handling Critical Zone (Fume Hood) Start Start: Risk Assessment CheckEng Check Engineering Controls (Hood Face Velocity > 100 fpm) Start->CheckEng Donning Donning Sequence: Suit -> Boots -> Mask -> Goggles -> Gloves CheckEng->Donning Pass Handling Active Handling (Gravimetric Transfer / Solubilization) Donning->Handling Decon Decontamination (Wipe down with 10% Acetic Acid or dilute HCl) Handling->Decon Complete Doffing Doffing Sequence (Gloves last, roll outward) Decon->Doffing Disposal Waste Disposal (Segregated Organic Amine Stream) Doffing->Disposal

Figure 1: The "Zero-Contact" operational loop ensures engineering controls are verified before PPE is donned, and decontamination occurs before PPE is removed.

Detailed Procedures

A. Weighing & Transfer (Solid/Salt Form)

  • Static Control: Piperidine salts are often hygroscopic and prone to static charge. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent "flying powder."

  • Closed Transfer: Avoid open spatulation. Use a pre-tared vial. Add the solid, cap it, and re-weigh.

  • Draft Shielding: Ensure the analytical balance draft shield is closed. The fume hood sash should be at the lowest working height.

B. Solubilization (Liquid/Free Base)

  • Exotherm Watch: Dissolving amine bases in acidic media generates heat. Add the compound to the solvent slowly.

  • Vapor Trap: If heating is required, a reflux condenser is mandatory. Do not heat open vessels of this amine; the vapor pressure will rapidly exceed safe exposure limits (STEL).

C. Decontamination (The "Acid Wash")

  • Principle: Amines are basic. Neutralization renders them water-soluble and less volatile.

  • Reagent: Keep a spray bottle of 5% Acetic Acid or 1N HCl in the hood.

  • Protocol: Immediately wipe down the balance area, spatulas, and glove fingertips with the acid solution after handling. This converts the lipophilic free base into a non-volatile salt, preventing cross-contamination.

Emergency Response & Disposal

Exposure Response:

  • Skin Contact: Do NOT wash with organic solvents (ethanol/acetone); this drives the chemical deeper into the skin. Flush with water for 15 minutes, then wash with soap.

  • Eye Contact: Irrigate immediately for 15 minutes.[1][2] Speed is critical to prevent corneal fogging.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

Disposal Strategy:

  • Classification: Regulated Chemical Waste (RCRA).

  • Segregation: Do not mix with oxidizing agents (nitric acid, peroxides) or acid chlorides in the waste stream, as violent reactions or toxic chloramine vapors may evolve [1].

  • Method: High-temperature incineration is the only acceptable disposal method for substituted piperidines to ensure complete destruction of the nitrogen heterocycle.

References

  • National Research Council.[3] (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3]

  • PubChem.[4] (n.d.). Piperidine Safety Data Sheet (Guidance for Derivatives). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor.

  • Thermo Fisher Scientific. (2021).[5] Glove Selection Guide for Amines.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.